STIMA-1
Description
Properties
IUPAC Name |
2-ethenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFWHQHIKFOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396625 | |
| Record name | 2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91634-12-7 | |
| Record name | 2-VINYL-4-QUINAZOLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Mechanism of STIMA-1: A Potent Reactivator of Mutant p53
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature review indicates that STIMA-1 (SH Group-Targeting Compound That Induces Massive Apoptosis) is a small molecule that reactivates mutant p53. There is currently no scientific evidence to support the existence of a STING (Stimulator of Interferon Genes) agonist named STIMA-1. This document focuses on the established mechanism of action of STIMA-1 as a mutant p53 reactivator.
Core Mechanism of Action
STIMA-1 is a cell-permeable styrylquinazoline derivative that selectively induces apoptosis in tumor cells harboring mutant p53.[1] Its primary mechanism of action involves the direct covalent modification of cysteine residues within the core domain of the mutant p53 protein.[2][3] This interaction is crucial for restoring the wild-type conformation of p53, thereby rescuing its tumor-suppressive functions, including DNA binding and transcriptional activation of target genes.[2][3][4]
The restoration of wild-type p53 function by STIMA-1 leads to the upregulation of key downstream targets such as p21, PUMA, and BAX.[2][3] This cascade of gene activation ultimately triggers a potent apoptotic response specifically in cancer cells expressing mutant p53.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of STIMA-1 from in vitro studies.
Table 1: IC50 Values of STIMA-1 in Various Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Reference |
| H1299-His175 | Mutant p53 (R175H) | 3.4 | [1] |
| Saos-2-His273 | Mutant p53 (R273H) | 4.9 | [1] |
| H1299 | p53-null | 9.6 | [1] |
| Saos-2 | p53-null | 11.4 | [1] |
| HCT116 | p53-null | 14.7 | [1] |
| HCT116 | Wild-type p53 | 13.2 | [1] |
| Human Diploid Fibroblasts (HDF) | Wild-type p53 | 20.3 | [1] |
Table 2: Effect of STIMA-1 on p53 DNA Binding Activity
| Cell Line | Treatment | Fold Increase in DNA Binding | Reference |
| H1299-His175 | 8 µM STIMA-1 (6h) | ~3-fold |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of STIMA-1 are provided below.
WST-1 Cell Proliferation Assay
-
Objective: To determine the cytotoxic effect of STIMA-1 on different cell lines.
-
Methodology:
-
Cells were seeded at a density of 3,000 cells per well in 96-well plates and cultured overnight.
-
Cells were then treated with varying concentrations of STIMA-1.
-
After the incubation period, the WST-1 proliferation reagent was added to each well.
-
The absorbance was measured at 450 nm to quantify the number of viable cells.
-
IC50 values were calculated from the dose-response curves.
-
Free Thiol Group Determination Assay
-
Objective: To assess the ability of STIMA-1 to bind to cysteine residues in mutant p53.
-
Methodology:
-
Recombinant GST-His175 mutant p53 was incubated with STIMA-1 or a vehicle control.
-
The treated protein was washed to remove unbound compound.
-
A reagent that reacts with free thiol groups to produce a colorimetric or fluorescent signal was added.
-
The signal was measured to quantify the number of remaining free thiol groups.
-
TransAM p53 DNA Binding Assay
-
Objective: To measure the effect of STIMA-1 on the DNA binding activity of mutant p53.
-
Methodology:
-
Nuclear extracts were prepared from cells treated with STIMA-1 or a vehicle control.
-
The extracts were added to a 96-well plate coated with an oligonucleotide containing a p53 consensus binding site.
-
A primary antibody specific for an epitope on p53 accessible only when it is bound to DNA was added.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) was then added.
-
A colorimetric substrate for HRP was added, and the absorbance was measured to quantify the amount of DNA-bound p53.
-
Western Blotting
-
Objective: To analyze the expression levels of p53 and its target proteins.
-
Methodology:
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p53, p21, PUMA, or Bax.
-
After washing, the membrane was incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of STIMA-1 and a typical experimental workflow for its characterization.
Caption: Mechanism of STIMA-1 action in mutant p53-expressing tumor cells.
Caption: Experimental workflow for characterizing STIMA-1's activity.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. STimulator of INterferon Genes Agonism Accelerates Antitumor Activity in Poorly Immunogenic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of STIM1 in Cancer Cell Apoptosis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Stromal Interaction Molecule 1 (STIM1) is a critical endoplasmic reticulum (ER) calcium (Ca²⁺) sensor that orchestrates store-operated Ca²⁺ entry (SOCE), a fundamental mechanism for Ca²⁺ signaling in eukaryotic cells.[1] While the role of STIM1-mediated SOCE in physiological processes is well-documented, its involvement in cancer progression reveals a complex and often contradictory role in programmed cell death, or apoptosis.[2] In some cancer types, STIM1 acts as a pro-survival factor, where its downregulation promotes apoptosis; in others, its expression sensitizes cells to apoptotic stimuli.[3][4] This guide provides an in-depth technical overview of the molecular mechanisms through which STIM1 influences apoptosis in cancer cells, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways.
The Core Mechanism: STIM1 and Store-Operated Calcium Entry (SOCE)
STIM1 is a single-pass transmembrane protein primarily located in the endoplasmic reticulum.[1] Its luminal N-terminus contains a Ca²⁺-binding EF-hand domain that functions as the sensor for ER Ca²⁺ levels.[1] The process of SOCE is initiated upon depletion of ER Ca²⁺ stores, typically triggered by signaling cascades that produce inositol 1,4,5-trisphosphate (IP₃).
The sequence of events is as follows:
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ER Ca²⁺ Depletion: Signaling events deplete Ca²⁺ from the ER lumen.
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STIM1 Sensing and Oligomerization: The decrease in luminal Ca²⁺ is sensed by the STIM1 EF-hand domain, leading to its conformational change and subsequent oligomerization.[2]
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Translocation: Oligomerized STIM1 proteins translocate to ER-plasma membrane (PM) junctions.[1][2]
-
ORAI1 Activation: At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[2]
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Ca²⁺ Influx: The activation of ORAI1 channels results in a sustained influx of extracellular Ca²⁺ into the cytosol, which replenishes ER stores and activates a wide array of downstream Ca²⁺-dependent signaling pathways.[2]
STIM1 as a Pro-Apoptotic Regulator
In certain cellular contexts, elevated STIM1 expression or activity can sensitize cancer cells to apoptosis. This is often linked to Ca²⁺ overload and the induction of ER stress.
-
Intestinal Epithelial Cells: Overexpression of STIM1 in intestinal epithelial cells leads to increased SOCE, which sensitizes the cells to apoptosis induced by factors like TNFα/CHX. This effect is mediated through the TRPC1 channel.[4]
-
ER Stress-Mediated Apoptosis: Sustained ER stress, which can be exacerbated by dysregulated Ca²⁺ homeostasis, activates the Unfolded Protein Response (UPR).[5] If the stress is prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal, often involving the activation of caspases and the mitochondrial apoptosis pathway.[5][6] In some models, reducing STIM1 expression can accelerate ER stress-related cell death.[2]
STIM1 as an Anti-Apoptotic Regulator
Conversely, STIM1 is frequently overexpressed in various cancers, where it promotes proliferation and confers resistance to apoptosis.[3] In these cases, silencing STIM1 is a strategy to induce cell death.
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Colorectal Cancer (CRC): In CRC cell lines HCT116 and SW1116, STIM1 is overexpressed.[3] Knockdown of STIM1 using shRNA significantly inhibits cell proliferation and induces mitochondria-associated apoptosis.[3][7] This is characterized by the increased expression of pro-apoptotic proteins Bad and Bax, and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).[3][7]
-
Hypopharyngeal Carcinoma: Silencing STIM1 in the FaDu cell line inhibits tumor growth and promotes apoptosis.[8]
-
Acute Myeloblastic Leukemia (AML): In the THP-1 AML cell line, STIM1 knockdown leads to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein BCL2, tipping the balance towards cell death.[9] This effect was associated with the inactivation of the pro-survival AKT signaling pathway.[9]
-
Prostate Cancer: Downregulation of STIM1-ORAI1-mediated SOCE has been shown to contribute to increased resistance to apoptosis in prostate cancer cells.[3]
Quantitative Data on STIM1-Mediated Apoptosis
The following tables summarize key quantitative findings from studies investigating the role of STIM1 in apoptosis.
Table 1: Effect of STIM1 Modulation on Apoptosis Rates
| Cancer/Cell Type | STIM1 Modulation | Assay Method | Result | Reference |
|---|---|---|---|---|
| SW1116 (Colorectal) | shRNA Knockdown | Annexin V/7-AAD | Early apoptotic cells increased from 2.70% to 18.00% | [3] |
| SW1116 (Colorectal) | shRNA Knockdown | Annexin V/7-AAD | Late apoptotic cells increased from 17.36% to 39.72% | [3] |
| H9C2 (Cardiomyocyte) | siRNA Knockdown | TUNEL Assay | Apoptosis index decreased from 25.94% to 11.55% | [10] |
| H9C2 (Cardiomyocyte) | siRNA Knockdown | Annexin V/PI | Apoptosis rate decreased from 34.86% to ~15% (visual est.) | [10] |
*Note: H9C2 is a non-cancer cell line, but the data demonstrates a clear quantitative effect of STIM1 on apoptosis.
Table 2: Changes in Gene and Protein Expression
| Cell Type | STIM1 Modulation | Target Gene/Protein | Method | Fold/Percent Change | Reference |
|---|---|---|---|---|---|
| IEC-6 (Intestinal) | Stable Overexpression | STIM1 Protein | Western Blot | ~5-fold increase | [4] |
| IEC-6 (Intestinal) | Stable Overexpression | Ca²⁺ Influx | Fura-2 Imaging | ~2-fold increase | [4] |
| THP-1 (AML) | siRNA Knockdown | AKT Protein | Not Specified | 71% downregulation | [9] |
| THP-1 (AML) | siRNA Knockdown | BAX Gene | Not Specified | Significant upregulation | [9] |
| THP-1 (AML) | siRNA Knockdown | BCL2 Gene | Not Specified | Significant downregulation | [9] |
| SW1116 (Colorectal) | shRNA Knockdown | Bad & Bax mRNA | RT-qPCR | Significant increase (P<0.01 & P<0.001) |[3] |
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for core experiments cited in this guide.
Lentiviral shRNA Knockdown of STIM1 in CRC Cells
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Objective: To stably suppress the expression of STIM1 in colorectal cancer cell lines (e.g., HCT116, SW1116).
-
Protocol:
-
Vector Construction: Small hairpin RNA (shRNA) sequences targeting human STIM1 are designed and cloned into a lentiviral vector (e.g., pLKO.1). A non-targeting shRNA sequence is used as a control (shCon). Vectors typically co-express a fluorescent marker like GFP to monitor infection efficiency.[3]
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Lentivirus Production: The shRNA-containing plasmids are co-transfected with packaging plasmids (e.g., psPAX2, pMD2.G) into a packaging cell line like HEK293T using a transfection reagent.
-
Virus Harvest and Titration: Viral supernatants are collected 48-72 hours post-transfection, filtered, and concentrated. The viral titer is determined.
-
Transduction: CRC cells are seeded and infected with the lentiviral particles at a determined multiplicity of infection (MOI) in the presence of polybrene (e.g., 8 µg/mL) to enhance efficiency.
-
Selection and Verification: 48-72 hours post-infection, cells are selected with an appropriate antibiotic (e.g., puromycin). Knockdown efficiency is confirmed at both the mRNA level by RT-qPCR and the protein level by Western blot analysis.[3]
-
Analysis of Apoptosis by Flow Cytometry
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Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Protocol:
-
Cell Preparation: Control and STIM1-knockdown cells are harvested by trypsinization and washed with cold 1X PBS.
-
Staining: Cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC (or another fluorophore) and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) are added according to the manufacturer's kit instructions.[3]
-
Incubation: The cell suspension is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Samples are analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells in each quadrant is quantified using appropriate software (e.g., FlowJo).
-
Western Blot Analysis of Apoptotic Proteins
-
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
-
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., STIM1, Bad, Bax, cleaved PARP, Caspase-3) and a loading control (e.g., β-actin, GAPDH).[3][4]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[11] Band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
The role of STIM1 in cancer cell apoptosis is highly context-dependent, acting as both a promoter and an inhibitor of cell death.[12] In cancers like colorectal and hypopharyngeal carcinoma, STIM1 promotes survival, and its inhibition represents a viable therapeutic strategy to induce apoptosis.[7][8] In other contexts, STIM1-mediated Ca²⁺ signaling is a necessary component of the apoptotic response.[4] This duality underscores the importance of characterizing the specific STIM1-dependent signaling networks within each cancer type.
Future research should focus on:
-
Elucidating Downstream Pathways: Identifying the specific Ca²⁺-dependent enzymes, transcription factors, and signaling cascades that link STIM1 to the apoptotic machinery in different cancers.
-
In Vivo Studies: Validating the therapeutic potential of targeting STIM1 in preclinical animal models to understand its effect on tumor growth, metastasis, and the tumor microenvironment.[7]
-
Development of Specific Inhibitors: Designing and testing more specific pharmacological inhibitors of the STIM1-ORAI1 interaction to minimize off-target effects and enhance therapeutic efficacy.
Understanding the precise mechanisms by which STIM1 governs apoptotic fate will be crucial for the development of novel and targeted anti-cancer therapies.
References
- 1. Role of STIM1 in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STIM1 in tumor cell death: angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Induced Expression of STIM1 Sensitizes Intestinal Epithelial Cells to Apoptosis by Modulating Store-Operated Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ER stress induced apoptosis and inflammation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of stromal interaction molecule 1 inhibits proliferation of colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stromal interaction molecule 1 (STIM1) silencing inhibits tumor growth and promotes cell cycle arrest and apoptosis in hypopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of Stromal Interaction Molecule 1 (STIM1) Suppresses Acute Myeloblastic Leukemia-M5 Cell Line Survival Through Inhibition of Reactive Oxygen Species Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Stim1 reduced intracellular calcium concentration and attenuated hypoxia/reoxygenation induced apoptosis in H9C2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STIM2 is involved in the regulation of apoptosis and the cell cycle in normal and malignant monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STIM1 in tumor cell death: angel or devil? - PubMed [pubmed.ncbi.nlm.nih.gov]
STIMA-1's Therapeutic Intervention in the p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of STIMA-1, a small molecule compound, on the p53 signaling pathway. The focus is on its potential as a therapeutic agent for cancers harboring mutant p53. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the compound's interaction with the p53 pathway.
Core Mechanism of Action
STIMA-1 is a low molecular weight compound that has demonstrated the ability to reactivate mutant p53, a protein frequently implicated in human cancers.[1][2] In normal cellular processes, wild-type p53 acts as a tumor suppressor by regulating the cell cycle and inducing apoptosis in response to cellular stress.[3] However, mutations in the p53 gene can lead to the expression of a dysfunctional protein that is unable to perform these critical functions, contributing to tumor progression.[1]
STIMA-1 has been shown to stimulate the DNA binding of mutant p53 in vitro, leading to the induction of p53 target gene expression and subsequent apoptosis in tumor cells that express mutant p53.[1][2] This reactivation of mutant p53's transcriptional capabilities is a promising strategy for cancer therapy.
Quantitative Analysis of STIMA-1's Effects
The efficacy of STIMA-1 has been quantified in several key experiments. The following tables summarize the compound's impact on cell viability, apoptosis induction, and DNA binding activity.
Table 1: IC50 Values of STIMA-1 in Human Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| H1299-His175 | Mutant p53 | 3.4 |
| Saos-2-His273 | Mutant p53 | 4.9 |
| H1299 | p53 Null | 9.6 |
| Saos-2 | p53 Null | 11.4 |
| Human Diploid Fibroblasts | Wild-type p53 | 20.3 |
Data sourced from Zache et al., 2008.[1]
Table 2: Caspase Activation Induced by STIMA-1
| Cell Line | STIMA-1 Concentration (µM) | Treatment Duration (h) | % Active Caspase-Positive Cells (Mean ± SE) |
| H1299-His175 | 15 | 48 | 63.3 ± 25.5 |
| H1299 | 15 | 48 | 22.3 ± 11.9 |
| Saos-2-His273 | 25 | 48 | 31.1 ± 8.6 |
| Saos-2 | 25 | 48 | 13.1 ± 1.3 |
| Saos-2-His273 | 15 | Not Specified | 43.2 |
| Saos-2-His273 (Doxycycline-treated) | 15 | Not Specified | 20.3 |
Data sourced from Zache et al., 2008.[1]
Table 3: Effect of STIMA-1 on Mutant p53 DNA Binding
| Cell Line | Treatment | p53 DNA Binding Activity (%) | Fold Increase |
| H1299-His175 | Untreated | 32.9 ± 16 | - |
| H1299-His175 | 8 µM STIMA-1 (6h) | ~98.7 | ~3-fold |
| H1299 | Untreated | 3.6 ± 2.5 | - |
| MCF7 (Positive Control) | H2O2 | 100 | - |
Data sourced from Zache et al., 2008.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of STIMA-1 and a typical experimental workflow for assessing its activity.
Caption: Proposed mechanism of STIMA-1 action on the p53 signaling pathway.
Caption: General experimental workflow for evaluating STIMA-1's activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis.
Cell Proliferation Assay (WST-1)
-
Objective: To determine the effect of STIMA-1 on the growth of human tumor cell lines and normal diploid fibroblasts.
-
Procedure:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of STIMA-1 (ranging from 0 to 100 µM).
-
The cells were incubated for 96 hours.
-
Cell proliferation was assessed using the WST-1 assay, which measures the metabolic activity of viable cells.
-
The absorbance was measured to quantify cell proliferation, and IC50 values were calculated.
-
Caspase Activation Assay (FACS Analysis)
-
Objective: To quantify the induction of apoptosis by STIMA-1 through the measurement of active caspases.
-
Procedure:
-
Cells were treated with specified concentrations of STIMA-1 for 48 hours.
-
Caspase activation was detected using the CaspaTag™ Pan-Caspase In Situ Assay Kit.
-
The percentage of cells with active caspases was quantified by Fluorescence-Activated Cell Sorting (FACS) analysis.
-
Western Blot Analysis
-
Objective: To determine the effect of STIMA-1 on the expression levels of p53 target proteins.
-
Procedure:
-
H1299-His175 and parental H1299 cells were treated with STIMA-1.
-
Cell lysates were collected at 8 and 24 hours post-treatment.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies specific for p21, PUMA, and Bax.
-
Protein bands were visualized using a secondary antibody conjugated to a detectable enzyme.
-
p53 DNA Binding Assay (TransAM™)
-
Objective: To assess the ability of STIMA-1 to restore DNA binding activity to mutant p53.
-
Procedure:
-
H1299-His175 cells were treated with 8 µM STIMA-1 for 6 hours.
-
Nuclear extracts were prepared from the treated cells.
-
The TransAM™ p53 Transcription Factor Assay Kit was used to measure the amount of p53 bound to its consensus DNA sequence immobilized on a plate.
-
Wild-type p53-expressing MCF7 cells treated with H2O2 were used as a positive control, and untreated p53 null H1299 cells served as a negative control.
-
Conclusion
STIMA-1 demonstrates significant potential as a therapeutic agent by reactivating mutant p53. The compound induces a mutant p53-dependent cellular response, including the upregulation of key p53 target genes such as p21, PUMA, and Bax, leading to cell cycle arrest and apoptosis in cancer cells.[1] The preferential targeting of mutant p53-expressing cells, as indicated by the lower IC50 values compared to p53 null and normal cells, underscores its potential for selective cancer therapy.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of STIMA-1 in the treatment of cancers harboring p53 mutations.
References
An In-depth Technical Guide on the Discovery and Development of STIMA-1 for Cancer Therapy
Foreword: This document provides a comprehensive technical overview of the small molecule STIMA-1, a compound identified for its potential in cancer therapy through the reactivation of mutant p53. The information presented herein is primarily derived from the seminal work of Zache et al. (2008), which remains the foundational and most detailed public record of STIMA-1's discovery and preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the p53-targeting class of anti-cancer agents.
Introduction: The Rationale for Targeting Mutant p53
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, earning it the moniker "guardian of the genome".[1] Inactivation of the p53 pathway is a hallmark of many human cancers, with mutations in the TP53 gene being the most frequent genetic alteration.[1] These mutations often lead to the expression of a full-length, but functionally impaired, mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities. The high prevalence of p53 mutations in cancer makes the restoration of wild-type p53 function in tumor cells an attractive therapeutic strategy.[1]
STIMA-1 (SH group Targeting and Induction of Massive Apoptosis) emerged from efforts to identify small molecules capable of reactivating mutant p53.[1] It is a low molecular weight compound with some structural similarities to another previously identified p53-reactivating molecule, CP-31398.[1][2] Preclinical studies have demonstrated that STIMA-1 can selectively induce apoptosis in human tumor cells expressing mutant p53, suggesting a targeted therapeutic approach.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of STIMA-1.
Table 1: In Vitro Growth Suppression by STIMA-1 (IC50 Values)
| Cell Line | p53 Status | IC50 (µM) |
| H1299-His175 | Mutant p53 (His175) | 3.4 |
| Saos-2-His273 | Mutant p53 (His273) | 4.9 |
| H1299 | p53 null | 9.6 |
| Saos-2 | p53 null | 11.4 |
| Human Diploid Fibroblasts (HDF) | Wild-type p53 | 20.3 |
Data extracted from WST-1 proliferation assays performed after 96 hours of STIMA-1 treatment.[1]
Table 2: STIMA-1-Induced Apoptosis in Saos-2-His273 Cells
| Treatment Condition | % of Cells in Sub-G1 Phase |
| No Doxycycline (mutant p53 expressed) | 96.6% |
| With Doxycycline (mutant p53 expression off) | 46.0% |
Data from FACS analysis of Saos-2-His273 cells treated with 15µM STIMA-1 for 96 hours.[1]
Table 3: Caspase Activation Induced by STIMA-1
| Cell Line | STIMA-1 Concentration (µM) | Treatment Duration (hours) | % Active Caspase-Positive Cells |
| H1299-His175 | 15 | 48 | 63.3 ± 25.5 |
| H1299 | 15 | 48 | 22.3 ± 11.9 |
| Saos-2-His273 | 25 | 48 | 31.1 ± 8.6 |
| Saos-2 | 25 | 48 | 13.1 ± 1.3 |
Data from CaspaTag caspase activation assays.[1]
Table 4: Effect of STIMA-1 on Mutant p53 DNA Binding
| Cell Line | Treatment | Relative p53 DNA Binding Activity (%) |
| MCF7 (positive control) | H2O2 | 100 |
| H1299 (p53 null) | Untreated | 3.6 ± 2.5 |
| H1299-His175 | Untreated | 32.9 ± 16 |
| H1299-His175 | 8µM STIMA-1 (6h) | ~99 (3-fold increase) |
Data from TransAM DNA binding assay.[1]
Signaling Pathway and Mechanism of Action
STIMA-1 is proposed to function by reactivating mutant p53, thereby restoring its ability to induce apoptosis in cancer cells. The exact molecular mechanism involves the targeting of sulfhydryl (SH) groups on the mutant p53 protein.[1]
Caption: Proposed signaling pathway for STIMA-1-induced apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the Zache et al. (2008) publication are provided below.
Cell Lines and Culture
Human tumor cell lines H1299 (p53-null non-small cell lung carcinoma) and Saos-2 (p53-null osteosarcoma), and their derivatives stably expressing mutant p53 (H1299-His175 and Saos-2-His273), were used. Normal human diploid fibroblasts (HDF) were also utilized. Cells were cultured in standard conditions (RPMI 1640 or McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
WST-1 Proliferation Assay
Caption: Workflow for the WST-1 cell proliferation assay.
Methodology:
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with a range of STIMA-1 concentrations (0-100µM).
-
The plates were incubated for 96 hours.
-
WST-1 reagent was added to each well and incubated for 1-4 hours.
-
The absorbance was measured at 450 nm using a microplate reader.
-
IC50 values were calculated based on the dose-response curves.[1]
FACS Analysis of Apoptosis
Methodology:
-
Saos-2-His273 cells were treated with 15µM STIMA-1 for 96 hours. For the control group, mutant p53 expression was turned off by the addition of doxycycline.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Cells were then treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry (FACS).
-
The percentage of cells in the sub-G1 phase, indicative of apoptosis, was quantified.[1]
Caspase Activation Assay
Methodology:
-
Cells were treated with STIMA-1 for 48 hours.
-
The CaspaTag™ Pan-Caspase In Situ Assay Kit (Chemicon) was used to detect active caspases.
-
Briefly, a fluorochrome-labeled pan-caspase inhibitor (VAD-FMK) was added to the cell culture. The inhibitor binds covalently to active caspases.
-
After incubation, cells were washed and analyzed by flow cytometry to quantify the percentage of fluorescent (caspase-active) cells.[1]
p53 DNA Binding Assay
Caption: Workflow for the p53 DNA binding assay.
Methodology:
-
H1299-His175 cells were treated with 8µM STIMA-1 for 6 hours.
-
Nuclear extracts were prepared from the treated cells.
-
The TransAM™ p53 Transcription Factor Assay Kit (Active Motif) was used to quantify p53 DNA binding activity.
-
Nuclear extracts were incubated in a 96-well plate coated with an oligonucleotide containing the p53 consensus binding site.
-
A primary antibody specific for an epitope on p53 accessible only when it is bound to DNA was added.
-
An HRP-conjugated secondary antibody was then added, followed by a developing solution.
-
The absorbance was read at 450 nm, and the results were compared to a positive control (MCF7 cells treated with H2O2).[1]
In Vivo Studies and Development Challenges
Attempts to evaluate the in vivo efficacy of STIMA-1 were hindered by its poor solubility.[1] The compound was difficult to dissolve in phosphate-buffered saline (PBS) for intraperitoneal injections in mice at doses of 1 and 10 mg/kg.[1] When administered as a suspension, STIMA-1 did not show any effect on the growth of H1299-His175 human tumor xenografts, and no toxicity was observed.[1] It was hypothesized that the lack of in vivo activity was due to poor bioavailability resulting from its low solubility.[1] The authors of the primary study suggested that the incorporation of charged groups into the STIMA-1 molecular scaffold or improved pharmacological formulations could potentially overcome these limitations.[1]
Conclusion and Future Perspectives
STIMA-1 represents an important proof-of-concept for the therapeutic strategy of reactivating mutant p53 in cancer cells. The preclinical data clearly demonstrate its ability to selectively induce apoptosis in tumor cells harboring mutant p53 through the restoration of p53's transcriptional activity. However, the progression of STIMA-1 into further development has been hampered by significant challenges related to its physicochemical properties, particularly its poor solubility, which has limited its in vivo evaluation.
While STIMA-1 itself may not have advanced to clinical trials, the insights gained from its study have contributed to the broader understanding of how small molecules can be designed to target and reactivate mutant p53. The identification of STIMA-1 as a Michael acceptor that targets thiol groups on mutant p53 has provided valuable information for the design of other p53-reactivating compounds.[1] Future research in this area may focus on developing analogs of STIMA-1 with improved pharmacokinetic properties or on exploring novel delivery systems to enhance its bioavailability. The foundational work on STIMA-1 underscores both the promise and the challenges of developing drugs that target this critical tumor suppressor pathway.
References
STIMA-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
STIMA-1 (SH group Targeting and Induction of Massive Apoptosis-1), a low molecular weight compound identified as 2-vinylquinazolin-4(3H)-one, has emerged as a significant agent in cancer research.[1] Its primary mechanism of action involves the reactivation of mutant tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biophysical and pharmacological properties, and the molecular mechanism of STIMA-1. Detailed experimental protocols for key assays and visualizations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Chemical Structure and Properties
STIMA-1 is a quinazolinone derivative with the chemical formula C₁₀H₈N₂O.[4][5] Its structure features a vinyl group at the 2-position of the quinazolin-4(3H)-one core, which is crucial for its biological activity.
Table 1: Physicochemical Properties of STIMA-1
| Property | Value | Reference |
| Systematic Name | 2-vinylquinazolin-4(3H)-one | [1] |
| Molecular Formula | C₁₀H₈N₂O | [4][5] |
| Molecular Weight | 172.18 g/mol | [4][5][6] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| SMILES | C=CC1=NC2=CC=CC=C2C(=O)N1 | [4] |
| InChI Key | VCHFWHQHIKFOIC-UHFFFAOYSA-N | [4] |
Pharmacological Properties and Biological Activity
STIMA-1 selectively induces apoptosis in tumor cells harboring mutant p53.[2][3] Its efficacy is significantly higher in mutant p53-expressing cells compared to p53-null or wild-type p53-expressing cells.
Table 2: In Vitro Activity of STIMA-1 (IC₅₀ Values)
| Cell Line | Cancer Type | p53 Status | IC₅₀ (µM) | Reference |
| H1299-His175 | Lung Carcinoma | Mutant (R175H) | 3.4 | [4] |
| Saos-2-His273 | Osteosarcoma | Mutant (R273H) | 4.9 | [4] |
| H1299 | Lung Carcinoma | Null | 9.6 | [4] |
| Saos-2 | Osteosarcoma | Null | 11.4 | [4] |
| HCT116 | Colon Carcinoma | Null | 14.7 | [4] |
| HCT116 | Colon Carcinoma | Wild-Type | 13.2 | [4] |
| HDF | Human Diploid Fibroblasts | Wild-Type | 20.3 | [4] |
Mechanism of Action: Reactivation of Mutant p53
The primary mechanism of STIMA-1 involves the covalent modification of mutant p53.[7] The vinyl group of STIMA-1 acts as a Michael acceptor, reacting with thiol groups of cysteine residues within the core domain of the mutant p53 protein.[7][8] This covalent adduction is believed to induce a conformational change in the mutant p53, restoring its wild-type-like structure and function.
This reactivation of mutant p53's DNA binding ability leads to the transcriptional upregulation of p53 target genes, including p21, PUMA, and BAX, which are key regulators of cell cycle arrest and apoptosis.[3][7] The induction of these pro-apoptotic proteins ultimately triggers programmed cell death in cancer cells.[2][3]
Experimental Protocols
Synthesis of STIMA-1 (2-vinylquinazolin-4(3H)-one)
The synthesis of STIMA-1 can be achieved through a multi-step process starting from anthranilic acid. The following is a generalized protocol based on reported syntheses of similar quinazolinone derivatives.[9]
-
Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with 3-chloropropionyl chloride in a suitable solvent (e.g., anhydrous THF or dioxane) in the presence of a base (e.g., triethylamine or pyridine) to yield 2-(3-chloropropionamido)benzoic acid.
-
Step 2: Cyclization. The intermediate is then cyclized to form the quinazolinone ring. This can be achieved by heating with acetic anhydride or by using a dehydrating agent like polyphosphoric acid.
-
Step 3: Dehydrohalogenation. The resulting 2-(2-chloroethyl)quinazolin-4(3H)-one is treated with a base, such as sodium hydroxide in ethanol, to induce dehydrohalogenation, forming the vinyl group and yielding STIMA-1.[9]
-
Purification. The final product is purified by recrystallization or column chromatography.
Cell Viability and IC₅₀ Determination (WST-1 Assay)
The WST-1 assay is a colorimetric method to quantify cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of STIMA-1 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
p53 DNA Binding Activity (TransAM Assay)
The TransAM assay is an ELISA-based method to measure the DNA binding activity of transcription factors, in this case, p53.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with STIMA-1 and untreated control cells using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
Assay Procedure:
-
Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.
-
Incubate to allow p53 to bind to the oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the activated form of p53.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a developing solution to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of p53 bound to the DNA.
Conclusion
STIMA-1 represents a promising therapeutic agent for cancers harboring mutant p53. Its ability to restore the tumor-suppressive function of mutant p53 through covalent modification provides a clear mechanism for its selective anti-cancer activity. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance STIMA-1 and similar compounds towards clinical applications. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies is warranted.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. materialneutral.info [materialneutral.info]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of STIMA-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions and mechanisms of action of STIMA-1, a small molecule compound with potential applications in cancer therapy. Through a comprehensive review of existing literature, this document outlines the primary molecular target of STIMA-1, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate these findings.
Core Molecular Target: Mutant p53 Protein
STIMA-1's primary molecular target is the mutated tumor suppressor protein p53.[1][2][3][4] In numerous cancer cells, mutations in the TP53 gene lead to a dysfunctional p53 protein that has lost its tumor-suppressive capabilities and can even gain oncogenic functions. STIMA-1 has been identified as a promising agent that can reactivate these mutant p53 proteins.[1][3]
The proposed mechanism of action involves the covalent modification of free thiol groups within the DNA binding domain of the mutant p53 protein.[4][5] This modification is believed to restore a more wild-type-like conformation to the protein, thereby reinstating its ability to bind to DNA and transactivate its target genes.[2][4] This reactivation of mutant p53's function is a critical step in STIMA-1's anti-cancer activity.
Quantitative Analysis of STIMA-1's Effects
The following tables summarize the quantitative data from key experiments investigating the efficacy and mechanism of STIMA-1.
| Cell Line | Mutant p53 Status | STIMA-1 Concentration | Treatment Duration | Effect | Reference |
| Saos-2-His273 | His273 | 2µM | 96 hours | 41 ± 3.3% growth suppression | [2] |
| H1299-His175 | His175 | 2µM | 96 hours | 50.5 ± 0.6% growth suppression | [2] |
| H1299-His175 | His175 | 8µM | 6 hours | 3-fold increase in p53 DNA binding | [2] |
| Saos-2-His273 | His273 | 15mM | Not Specified | 43.2% active caspase-positive cells | [4] |
| Saos-2-His273 | His273 | 25mM | 48 hours | 31.1 ± 8.6% active caspase-positive cells | [4] |
| Saos-2 (p53 null) | Null | 25mM | 48 hours | 13.1 ± 1.3% active caspase-positive cells | [4] |
Signaling Pathway Modulation
STIMA-1's reactivation of mutant p53 triggers a downstream signaling cascade that ultimately leads to apoptosis in cancer cells. By restoring the transcriptional activity of p53, STIMA-1 induces the expression of pro-apoptotic p53 target genes, including PUMA, Noxa, and Bax.[6] The upregulation of these proteins is a key driver of the apoptotic response observed in STIMA-1-treated tumor cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
WST-1 Cell Growth Assay
This assay is used to assess the effect of STIMA-1 on cell proliferation.
-
Cell Seeding: Seed tumor cells (e.g., Saos-2-His273, H1299-His175, and their p53 null counterparts) in 96-well plates at a suitable density.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of STIMA-1 (e.g., 2µM) or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 96 hours).
-
WST-1 Reagent Addition: Add WST-1 proliferation agent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for a further 1-4 hours and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of growth suppression relative to the vehicle-treated control cells.
FACS Analysis for Apoptosis
Flow cytometry is employed to quantify the extent of apoptosis induced by STIMA-1.
-
Cell Culture and Treatment: Culture cells (e.g., H1299-His175) and treat with STIMA-1 or a control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Quantification: Determine the percentage of apoptotic cells in each treatment group.
Caspase Activation Assay
This assay measures the activity of caspases, key mediators of apoptosis.
-
Cell Lysis: Treat cells (e.g., Saos-2-His273) with STIMA-1, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter to the cell lysates.
-
Incubation: Incubate the mixture to allow for caspase cleavage of the substrate.
-
Measurement: Measure the resulting fluorescent or colorimetric signal using a plate reader.
-
Data Interpretation: An increase in signal intensity corresponds to higher caspase activity, indicating apoptosis.
p53 DNA Binding Assay (TransAM Assay)
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the DNA binding activity of p53.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells (e.g., H1299-His175) treated with STIMA-1 (e.g., 8µM for 6 hours).
-
Binding to Oligonucleotides: Add the nuclear extracts to a 96-well plate pre-coated with oligonucleotides containing a p53 consensus binding site.
-
Incubation and Washing: Incubate to allow p53 to bind to the oligonucleotides, then wash away unbound proteins.
-
Antibody Incubation: Add a primary antibody specific for an epitope on p53 that is accessible only when it is bound to DNA. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a developing solution and measure the absorbance at 450 nm using an ELISA reader.
-
Analysis: Higher absorbance values indicate greater p53 DNA binding activity.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of STIM1 on Tumor Cell Proliferation and Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stromal Interaction Molecule 1 (STIM1) is a critical endoplasmic reticulum (ER) calcium (Ca²⁺) sensor that plays a central role in initiating store-operated Ca²⁺ entry (SOCE), a primary mechanism for Ca²⁺ influx in non-excitable cells. Emerging evidence has strongly implicated the dysregulation of STIM1 and SOCE in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the multifaceted roles of STIM1 in modulating tumor cell proliferation and viability. We synthesize key findings on the signaling pathways governed by STIM1, present quantitative data from seminal studies, detail relevant experimental protocols, and visualize complex interactions to support advanced research and therapeutic development.
The Role of STIM1 in Tumor Cell Proliferation
STIM1-mediated Ca²⁺ signaling is a significant driver of tumor cell proliferation by influencing cell cycle progression. The aberrant expression of STIM1 has been observed in numerous cancer types, where it often correlates with enhanced proliferative capacity.
Key Signaling Pathways
STIM1 activation, triggered by ER Ca²⁺ store depletion, leads to its aggregation and translocation to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, initiating Ca²⁺ influx.[1][2] This elevation in intracellular Ca²⁺ concentration activates downstream effectors that drive cell cycle progression.
-
Calcineurin-NFAT Pathway: Increased intracellular Ca²⁺ activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[3] In the nucleus, NFAT promotes the transcription of key cell cycle regulators, such as cyclins.
-
ERK and Akt Signaling: STIM1-mediated SOCE can also induce the activation of the ERK and Akt signaling pathways, which are central to cell survival and proliferation in various cancers, including melanoma and hepatocarcinoma.[4]
Caption: STIM1 activation and downstream signaling in tumor cell proliferation.
Impact on Cell Cycle Regulators
Silencing STIM1 expression has been shown to induce cell cycle arrest in multiple cancer cell lines. This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of positive cell cycle regulators such as Cyclin D1, CDK4, and Cdc25C.[5][6][7]
Quantitative Data Summary: STIM1 and Proliferation
| Cancer Type | Cell Line(s) | STIM1 Manipulation | Key Proliferation-Related Findings | Reference(s) |
| Cervical Cancer | SiHa, CaSki | shRNA Knockdown | Inhibited proliferation; induced S and G2/M phase arrest; increased p21, decreased Cdc25C. | [5] |
| Glioblastoma | U251 | shRNA Knockdown | Suppressed cell growth in vitro and in vivo; induced G0/G1 phase arrest; decreased Cyclin D1 and CDK4, increased p21. | [6] |
| Breast Cancer | MDA-MB-231, MCF-7 | Overexpression | Increased cell proliferation and viability. | [8] |
| Non-Small-Cell Lung Cancer (NSCLC) | A549 | shRNA Knockdown | Inhibited proliferation and colony formation; induced G1 arrest; decreased Cyclin D1, increased p21. | [7][9] |
| Colorectal Cancer (CRC) | SW1116 | shRNA Knockdown | Suppressed cell proliferation and colony formation. | [10][11] |
The Role of STIM1 in Tumor Cell Viability and Apoptosis
STIM1's influence extends beyond proliferation to the critical regulation of cell survival and apoptosis. Its role can be context-dependent, acting as either a pro-survival or pro-apoptotic factor in different cancer types and under different conditions.[12][13]
Pro-Survival Mechanisms
In many cancers, elevated STIM1 expression and the resulting increase in SOCE contribute to a pro-survival state. This is often achieved through the activation of survival pathways like Akt, which can inhibit apoptotic machinery.[4] Downregulation of STIM1 has been shown to sensitize melanoma cells to apoptosis.[4]
Pro-Apoptotic Mechanisms
Conversely, STIM1 silencing can promote resistance to apoptosis in some contexts, such as in prostate cancer.[11] In colorectal cancer, however, knockdown of STIM1 was found to promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and cleaved PARP.[11] This suggests that the specific downstream consequences of STIM1 signaling are highly dependent on the cellular context and genetic background of the tumor.
Caption: Dual roles of STIM1 signaling in tumor cell viability.
Quantitative Data Summary: STIM1 and Viability/Apoptosis
| Cancer Type | Cell Line(s) | STIM1 Manipulation | Key Viability/Apoptosis Findings | Reference(s) |
| Colorectal Cancer (CRC) | SW1116 | shRNA Knockdown | Promoted early and late-stage apoptosis; increased Bax and cleaved PARP expression. | [11] |
| Prostate Cancer | LNCaP | SOCE Downregulation | Increased resistance to apoptosis. | [11] |
| Osteosarcoma | 143B, U2OS | siRNA Knockdown | Decreased cell viability and migration. | [3] |
| Hepatocarcinoma | - | STIM1 Suppression | Made cells more susceptible to apoptosis via Akt inactivation. | [4] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are methodologies for core assays used to investigate STIM1 function.
Gene Silencing using RNA Interference (RNAi)
This protocol outlines a general workflow for transiently or stably knocking down STIM1 expression.
Caption: General workflow for STIM1 knockdown experiments.
-
Method: Lentiviral vectors encoding short hairpin RNA (shRNA) or synthetic small interfering RNA (siRNA) targeting STIM1 are introduced into cancer cells.
-
Reagents:
-
STIM1-targeting siRNA/shRNA and non-targeting scramble control.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Opti-MEM™ Reduced Serum Medium.
-
-
Procedure (siRNA):
-
Seed cells to be 60-80% confluent at the time of transfection.
-
Dilute siRNA and transfection reagent separately in Opti-MEM™.
-
Combine diluted siRNA and reagent, incubate for 15-20 minutes to allow complex formation.
-
Add complexes to cells and incubate for 48-72 hours.
-
Harvest cells for validation (Western Blot, qPCR) and downstream functional assays.
-
Cell Proliferation (MTT) Assay
-
Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed STIM1-knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells/well.
-
At desired time points (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
-
Procedure:
-
Harvest ~1x10⁶ STIM1-knockdown and control cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Analyze immediately by flow cytometry.
-
Conclusion and Therapeutic Outlook
The body of evidence clearly establishes STIM1 as a significant regulator of tumor cell proliferation and viability. Its frequent overexpression in various cancers and its central role in activating Ca²⁺-dependent downstream pathways make it an attractive therapeutic target.[5] Strategies aimed at inhibiting STIM1 expression or blocking SOCE activity could offer a novel approach to cancer therapy, potentially by inducing cell cycle arrest and promoting apoptosis. Further research is warranted to elucidate the context-specific functions of STIM1 and to develop targeted inhibitors for clinical application.
References
- 1. STIM1 Overexpression Promotes Colorectal Cancer Progression, Cell Motility and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial activation of STIM1, the regulator of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STIM1 expression is associated with osteosarcoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMAN RESEARCH PUBLISHING |Full Text|Stromal Interaction Molecule-1 (STIM1): Orchestrating Calcium Signaling in Cancer and Hematologic Malignancies [publishing.emanresearch.org]
- 5. pnas.org [pnas.org]
- 6. Suppression of STIM1 inhibits human glioblastoma cell proliferation and induces G0/G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated expression of STIM1 is involved in lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STIM1 plays an important role in TGF-β-induced suppression of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of STIM1 expression inhibits non-small-cell lung cancer cell proliferation in vitro and in nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of stromal interaction molecule 1 inhibits proliferation of colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. STIM1 in tumor cell death: angel or devil? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STIM1 in tumor cell death: angel or devil? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of STIMA-1: An In-Depth Technical Guide to its Preliminary In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of STIMA-1, a small molecule compound identified as a potential therapeutic agent for cancers harboring mutant p53. The data presented herein is collated from foundational research, offering insights into its mechanism of action, cellular effects, and the experimental protocols utilized for its evaluation.
Core Findings: STIMA-1 Reactivates Mutant p53 Function
STIMA-1 has emerged as a promising compound due to its ability to reactivate mutant p53, a protein frequently implicated in human cancers.[1][2] In its mutated form, p53 not only loses its tumor-suppressive functions but can also gain oncogenic properties. STIMA-1 demonstrates a potential to reverse this by restoring the DNA binding capabilities of mutant p53, thereby inducing downstream pathways that lead to tumor cell apoptosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro assays assessing the efficacy of STIMA-1.
Table 1: IC50 Values of STIMA-1 in Human Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| H1299-His175 | Mutant p53 | 3.4 |
| Saos-2-His273 | Mutant p53 | 4.9 |
| H1299 | p53 Null | 9.6 |
| Saos-2 | p53 Null | 11.4 |
| Human Diploid Fibroblasts (HDF) | Wild-Type p53 | 20.3 |
Source: WST-1 assay results after 96 hours of treatment.[1]
Table 2: Effect of STIMA-1 on Mutant p53 DNA Binding
| Cell Line | Treatment | p53 DNA Binding Activity (%) | Fold Increase |
| MCF7 (Positive Control) | H2O2 | 100 | - |
| H1299 (p53 Null) | Untreated | 3.6 ± 2.5 | - |
| H1299-His175 | Untreated | 32.9 ± 16 | - |
| H1299-His175 | 8µM STIMA-1 (6h) | ~98.7 | ~3 |
Source: TransAM DNA binding assay.[1]
Table 3: Induction of Caspase Activation by STIMA-1
| Cell Line | Treatment (48h) | % Active Caspase-Positive Cells |
| H1299-His175 | 15µM STIMA-1 | 63.3 ± 25.5 |
| H1299 | 15µM STIMA-1 | 22.3 ± 11.9 |
| Saos-2-His273 | 25µM STIMA-1 | 31.1 ± 8.6 |
| Saos-2 | 25µM STIMA-1 | 13.1 ± 1.3 |
Source: CaspaTag caspase activation assay.[1]
Table 4: Effect of STIMA-1 on Thiol Groups in Recombinant Mutant p53
| Treatment | % Free Thiol Groups |
| STIMA-1 | 2 ± 0.6 |
| MIRA-1 | 4.3 ± 0.2 |
| CP-31398 | 79 ± 2.4 |
Source: Assay measuring free thiol groups in recombinant GST-His175 mutant p53.[1]
Signaling Pathway and Mechanism of Action
STIMA-1 is proposed to function as a Michael acceptor, a chemical entity that can react with nucleophiles such as thiol groups on cysteine residues within the mutant p53 protein.[1] This interaction is believed to induce a conformational change in the mutant p53, restoring its ability to bind to DNA and activate downstream target genes involved in apoptosis.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Lines and Culture
Human tumor cell lines H1299 (p53-null) and Saos-2 (p53-null), and their derivatives stably expressing mutant p53 (H1299-His175 and Saos-2-His273), were used. Human diploid fibroblasts (HDF) were also utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
WST-1 Growth Suppression Assay
The WST-1 assay was employed to determine the half-maximal inhibitory concentration (IC50) of STIMA-1.
References
The Therapeutic Potential of STIMA-1 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular growth and division. In a significant portion of human cancers, the gene encoding p53 is mutated, leading to the production of a dysfunctional protein that not only loses its tumor-suppressive functions but can also acquire oncogenic properties. The reactivation of mutant p53 (mtp53) represents a promising therapeutic strategy in oncology. This technical guide provides an in-depth exploration of STIMA-1, a small molecule identified for its potential to reactivate mtp53. We will delve into its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for assays used to characterize its activity. While STIMA-1 has demonstrated compelling in vitro efficacy, its progression has been hampered by formulation challenges, a critical consideration for future drug development efforts in this class of compounds.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein, often termed the "guardian of the genome," plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Mutations in the TP53 gene are one of the most frequent genetic alterations in human cancers.[2] These mutations often result in the accumulation of a stable, full-length mutant p53 protein that has lost its wild-type tumor-suppressive functions.[3] Furthermore, many mtp53 proteins exert a dominant-negative effect over any remaining wild-type p53 and can gain new oncogenic functions, contributing to tumor progression and resistance to therapy.[2]
The high prevalence of p53 mutations in cancer makes it an attractive therapeutic target. One major strategy has been the development of small molecules that can restore the wild-type conformation and function to mtp53, thereby re-establishing the cell's natural tumor suppression mechanisms.[2][4] Several such compounds have been identified, including PRIMA-1 and its analog APR-246 (eprenetapopt), which has progressed to clinical trials.[2] STIMA-1 (SH group Targeting and Induction of Massive Apoptosis) is another such small molecule identified for its ability to reactivate mtp53.[5]
STIMA-1: A Profile of a Mutant p53 Reactivator
STIMA-1, with the chemical name 2-vinylquinazolin-4-(3H)-one, is a low molecular weight compound that shares some structural similarities with another mtp53-targeting molecule, CP-31398.[6] It was identified through a screening of 2-styrylquinazolin-4-(3H)-one derivatives for their ability to induce mtp53-dependent growth suppression.[6]
Mechanism of Action
STIMA-1 is proposed to function as a Michael acceptor, a chemical entity that can react with nucleophiles such as the thiol groups of cysteine residues in proteins.[6] This reactivity is believed to be central to its ability to reactivate mtp53. The proposed mechanism involves the covalent modification of thiol groups within the mtp53 protein, leading to a conformational change that restores its DNA-binding ability and transcriptional activity.[6] This reactivation of mtp53 triggers the expression of downstream target genes involved in apoptosis, such as Bax and PUMA, ultimately leading to cancer cell death.[6]
The following diagram illustrates the proposed signaling pathway of STIMA-1 in cancer cells expressing mutant p53.
Caption: Proposed signaling pathway of STIMA-1 in mutant p53-expressing cancer cells.
Preclinical Data for STIMA-1
The preclinical evaluation of STIMA-1 has been primarily conducted in vitro, with data demonstrating its potency and selectivity for cancer cells harboring mtp53.
In Vitro Efficacy
STIMA-1 has been shown to suppress the growth of human cancer cell lines expressing mtp53 in a dose-dependent manner.[6] The compound is significantly more potent in cells expressing mtp53 compared to their p53-null counterparts.[6] Furthermore, STIMA-1 displays a favorable selectivity profile, being more cytotoxic to cancer cells than to normal human diploid fibroblasts.[6][5]
| Cell Line | p53 Status | STIMA-1 IC50 (µM) |
| H1299 | p53-null | 9.6 |
| H1299-His175 | Mutant p53 | 3.4 |
| Saos-2 | p53-null | 11.4 |
| Saos-2-His273 | Mutant p53 | 4.9 |
| Human Diploid Fibroblasts | Wild-type p53 | 20.3 |
| Table 1: In Vitro Growth Suppression by STIMA-1. [6] |
Induction of Apoptosis
A key mechanism of STIMA-1's anticancer activity is the induction of apoptosis.[6] Treatment of mtp53-expressing cancer cells with STIMA-1 leads to a significant increase in caspase activation and the sub-G1 cell fraction, both hallmarks of apoptosis.[6] This effect is dependent on the presence of mtp53, as downregulation of the mutant protein reduces the apoptotic response.[6]
| Cell Line | Treatment | % Active Caspase-Positive Cells |
| Saos-2-His273 | 15 µM STIMA-1 | 43.2 |
| Saos-2-His273 + Doxycycline | 15 µM STIMA-1 | 20.3 |
| Table 2: STIMA-1 Induced Caspase Activation. [6] |
Restoration of p53 Function
STIMA-1 has been demonstrated to restore the DNA-binding capacity of mtp53.[6] In H1299 cells engineered to express the His175 mtp53, treatment with STIMA-1 resulted in a threefold increase in p53 DNA binding activity.[6] This restoration of DNA binding leads to the transcriptional activation of p53 target genes, including p21, Bax, and PUMA.[6]
| Cell Line | Treatment | Relative p53 DNA Binding Activity (%) |
| H1299 | Untreated | 3.6 ± 2.5 |
| H1299-His175 | Untreated | 32.9 ± 16 |
| H1299-His175 | 8 µM STIMA-1 | ~98.7 (3-fold increase) |
| Table 3: STIMA-1 Enhances Mutant p53 DNA Binding. [6] |
In Vivo Studies
The in vivo evaluation of STIMA-1 has been limited due to its poor solubility.[6] In a xenograft model using H1299-His175 human tumor cells, intraperitoneal injections of a STIMA-1 suspension did not show any significant effect on tumor growth, nor was any toxicity observed.[6] This highlights a critical hurdle in the development of STIMA-1 and similar compounds, where promising in vitro activity does not translate to in vivo efficacy due to unfavorable pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of STIMA-1.
Cell Proliferation Assay (WST-1)
This assay is used to assess the effect of STIMA-1 on the proliferation of cancer cell lines.
Caption: Workflow for the WST-1 cell proliferation assay.
-
Cell Seeding: Plate cells in a 96-well microplate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add STIMA-1 at a range of concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of STIMA-1 that inhibits cell proliferation by 50%.
Apoptosis Analysis by FACS
This method quantifies the percentage of apoptotic cells after treatment with STIMA-1.
Caption: Workflow for apoptosis analysis by FACS.
-
Cell Treatment: Treat cells with STIMA-1 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them (e.g., with Triton X-100).[7]
-
Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes the active form of an apoptotic marker, such as cleaved caspase-3.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for the apoptotic marker.
Western Blot Analysis
This technique is used to detect the expression levels of p53 target proteins.
-
Cell Lysis: Lyse STIMA-1 treated and untreated cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p21, Bax, PUMA) and a loading control (e.g., β-actin).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
p53 DNA Binding Assay
This assay measures the ability of p53 to bind to its consensus DNA sequence.
-
Nuclear Extract Preparation: Prepare nuclear extracts from STIMA-1 treated and untreated cells.
-
Assay Plate Incubation: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.
-
p53 Binding: p53 in the nuclear extract binds to the oligonucleotide.
-
Primary Antibody Incubation: Add a primary antibody specific for p53.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to HRP.
-
Colorimetric Detection: Add a colorimetric HRP substrate and measure the absorbance. The intensity of the color is proportional to the amount of p53 bound to the DNA.
Future Perspectives and Conclusion
STIMA-1 demonstrates a compelling preclinical profile as a selective mtp53 reactivating agent. Its ability to induce apoptosis in cancer cells harboring mtp53 at concentrations that spare normal cells highlights the therapeutic potential of this strategy. However, the lack of in vivo efficacy due to poor solubility is a significant obstacle that has likely hindered its further development.
The story of STIMA-1 serves as a crucial case study for drug development professionals in the field of mtp53-targeted therapies. While the initial in vitro validation is a critical first step, it is imperative to address pharmacokinetic and formulation challenges early in the development pipeline. Future research in this area could focus on developing analogs of STIMA-1 with improved solubility and bioavailability, potentially through medicinal chemistry efforts to introduce ionizable groups or by employing novel drug delivery technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Breakthrough in cancer therapy: targeting mutant p53 with novel inhibitors shows promise | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers | MDPI [mdpi.com]
- 5. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
STIMA-1 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STIMA-1 is a low molecular weight compound that has demonstrated significant potential in cancer therapy research.[1][2] It functions by reactivating mutant forms of the tumor suppressor protein p53, a key regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2] By restoring the normal function of mutant p53, STIMA-1 can induce the expression of p53 target genes, leading to apoptosis in tumor cells.[1][2][3] These application notes provide detailed protocols for utilizing STIMA-1 in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
STIMA-1 is believed to exert its effects through the covalent modification of free thiol groups on the mutant p53 protein.[3] This modification is thought to restore the wild-type conformation of the protein, thereby reinstating its DNA binding activity and its ability to transcriptionally activate downstream target genes involved in apoptosis and cell cycle arrest.[1][3]
Signaling Pathway
The reactivation of mutant p53 by STIMA-1 initiates a signaling cascade that culminates in apoptosis. Upon treatment, STIMA-1 facilitates the binding of mutant p53 to the DNA promoter regions of its target genes. This leads to the upregulation of key pro-apoptotic proteins such as p21, PUMA, and Bax.[1] The subsequent activation of caspases then executes the apoptotic program, leading to programmed cell death.
Caption: STIMA-1 signaling pathway in mutant p53 cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies with STIMA-1.
Table 1: IC50 Values of STIMA-1 in Various Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Incubation Time (h) |
| H1299-His175 | Mutant p53 | 3.4 | 96 |
| Saos-2-His273 | Mutant p53 | 4.9 | 96 |
| H1299 | p53 Null | 9.6 | 96 |
| Saos-2 | p53 Null | 11.4 | 96 |
| Human Diploid Fibroblasts | Wild-type p53 | 20.3 | 96 |
Table 2: Experimental Conditions for STIMA-1 Assays
| Assay | Cell Line | STIMA-1 Concentration | Incubation Time |
| p53 DNA Binding Assay | H1299-His175 | 8 µM | 6 h |
| Caspase Activation | H1299-His175 | 15 µM | 48 h |
| Caspase Activation | Saos-2-His273 | 25 µM | 48 h |
| Sub-G1 DNA Content | Saos-2-His273 | 15 µM | 96 h |
| Bax Expression | H1299-His175 | 2 µM | 24 h |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is designed to assess the effect of STIMA-1 on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., H1299-His175, Saos-2-His273, and their p53 null counterparts)
-
Complete cell culture medium
-
STIMA-1 (stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of STIMA-1 in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the STIMA-1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 96 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for a cell viability assay using STIMA-1.
Protocol 2: Caspase Activation Assay
This protocol measures the activation of caspases, key mediators of apoptosis, in response to STIMA-1 treatment.
Materials:
-
Cancer cell lines (e.g., H1299-His175, Saos-2-His273)
-
Complete cell culture medium
-
STIMA-1
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with the desired concentration of STIMA-1 (e.g., 15 µM for H1299-His175, 25 µM for Saos-2-His273) for 48 hours.[1]
-
Follow the manufacturer's instructions for the caspase activity assay kit. This typically involves adding a reagent that contains a luminogenic or fluorogenic caspase substrate.
-
Incubate at room temperature for the recommended time.
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the signal to the number of cells or a vehicle control.
Protocol 3: Immunofluorescence Staining for Bax Expression
This protocol allows for the visualization of the pro-apoptotic protein Bax in cells treated with STIMA-1.
Materials:
-
H1299 and H1299-His175 cells
-
6-well plates with glass slides
-
STIMA-1 (2 µM)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100 in PBS
-
2% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-Bax antibody
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed H1299 and H1299-His175 cells on glass slides in 6-well plates at a density of 200,000 cells per well.[4]
-
The next day, treat the cells with 2 µM STIMA-1 for 24 hours.[4]
-
Wash the cells twice with PBS.[4]
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[4]
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 2 minutes.[4]
-
Wash the cells three times with PBS for 5 minutes each.[4]
-
Block with 2% BSA in PBS for 1 hour.
-
Incubate with the anti-Bax primary antibody (diluted in 2% BSA) for 2 hours at room temperature.[4]
-
Wash the slides three times with PBS for 10 minutes each.[4]
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in 2% BSA) for 1 hour.[4]
-
Wash the slides three times with PBS for 10 minutes each.[4]
-
Mount the slides with a mounting medium containing DAPI.[4]
-
Visualize the cells using a fluorescence microscope.
Storage and Handling
STIMA-1 should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[5] Prepare stock solutions in a suitable solvent like DMSO and store them in aliquots to avoid repeated freeze-thaw cycles. Handle STIMA-1 in accordance with standard laboratory safety procedures.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for STIMA-1 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing STIMA-1 (2-styrylquinazolin-4(3H)-one), a small molecule compound known to reactivate mutant p53, in cancer cell line studies. The following protocols and data are designed to assist in the investigation of STIMA-1's anti-cancer effects and its mechanism of action.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive functions and may even gain oncogenic properties. STIMA-1 is a compound that has been shown to reactivate certain p53 mutants, restoring their ability to bind to DNA and induce downstream target genes involved in apoptosis and cell cycle arrest.[1][2] This makes STIMA-1 a valuable tool for studying mutant p53-dependent cancers and for the development of novel anti-cancer therapeutics.
Mechanism of Action
STIMA-1 is believed to function by modifying the conformation of mutant p53, thereby restoring its wild-type functions.[1] This reactivation leads to the transcriptional activation of p53 target genes such as p21, Bax, and PUMA, ultimately triggering apoptosis in cancer cells harboring mutant p53.[1] Studies have shown that STIMA-1's effect is dependent on the presence of mutant p53, with significantly less activity observed in p53-null or wild-type p53-expressing cells.[1]
Signaling Pathway
The signaling pathway initiated by STIMA-1 in mutant p53-expressing cancer cells is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative effects of STIMA-1 on various cancer cell lines.
Table 1: IC50 Values of STIMA-1 in Human Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) |
| H1299 | p53-null | 9.6 |
| H1299-His175 | Mutant p53 (R175H) | 3.4 |
| Saos-2 | p53-null | 11.4 |
| Saos-2-His273 | Mutant p53 (R273H) | 4.9 |
| HDF (Human Diploid Fibroblasts) | Wild-type p53 | 20.3 |
Data extracted from Zache, et al. (2008).[1]
Table 2: STIMA-1 Induced Apoptosis and Caspase Activation
| Cell Line | Treatment | % Sub-G1 (Apoptosis) | % Active Caspase-Positive Cells |
| Saos-2-His273 | 15 µM STIMA-1 (96h) | 96.6% | Not Reported |
| Saos-2-His273 (+doxycycline) | 15 µM STIMA-1 (96h) | 46.0% | Not Reported |
| Saos-2-His273 | 25 µM STIMA-1 (48h) | Not Reported | 31.1% |
| Saos-2 | 25 µM STIMA-1 (48h) | Not Reported | 13.1% |
Data extracted from Zache, et al. (2008).[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of STIMA-1 on cancer cell lines.
Cell Proliferation Assay (WST-1)
This protocol is for determining the cytotoxic and anti-proliferative effects of STIMA-1.
Materials:
-
Cancer cell lines (e.g., H1299, Saos-2, and their mutant p53 expressing counterparts)
-
Complete culture medium
-
STIMA-1 (dissolved in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of STIMA-1 in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the STIMA-1 dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (FACS)
This protocol is for quantifying the percentage of apoptotic cells after STIMA-1 treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
STIMA-1
-
Flow cytometer
-
Propidium Iodide (PI) and Annexin V-FITC staining kit
-
Binding Buffer
-
FACS tubes
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of STIMA-1 for the indicated time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase Activation Assay by Flow Cytometry (FACS)
This protocol is for detecting the activation of caspases, key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
STIMA-1
-
Flow cytometer
-
Fluorochrome-labeled inhibitors of caspases (FLICA) kit (e.g., for pan-caspase or specific caspases like caspase-3/7)
-
FACS tubes
Procedure:
-
Seed and treat cells with STIMA-1 as described for the apoptosis assay.
-
Follow the manufacturer's instructions for the specific FLICA kit. This typically involves:
-
Adding the FLICA reagent directly to the cell culture medium.
-
Incubating for a specified time (e.g., 1 hour) at 37°C.
-
Washing the cells to remove unbound reagent.
-
Resuspending the cells in an appropriate buffer.
-
-
Analyze the cells by flow cytometry, detecting the fluorescence of the bound inhibitor.
Western Blot Analysis of p53 Target Proteins
This protocol is for detecting the expression levels of p53 and its downstream target proteins.
Materials:
-
Cancer cell lines
-
STIMA-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-PUMA, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with STIMA-1 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
p53 DNA Binding Assay
This protocol is for measuring the ability of reactivated p53 to bind to its consensus DNA sequence. An ELISA-based assay such as the TransAM™ p53 Transcription Factor Assay Kit is recommended.
Materials:
-
Cancer cell lines
-
STIMA-1
-
Nuclear extraction kit
-
TransAM™ p53 Transcription Factor Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Treat cells with STIMA-1 for the desired time.
-
Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.
-
Perform the TransAM™ p53 assay according to the kit's instructions. This typically involves:
-
Adding the nuclear extract to a 96-well plate pre-coated with an oligonucleotide containing the p53 consensus binding site.
-
Incubating to allow p53 to bind to the DNA.
-
Washing away unbound proteins.
-
Adding a primary antibody specific for an epitope on p53 that is accessible when it is bound to DNA.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a colorimetric substrate and measuring the absorbance.
-
-
The absorbance is proportional to the amount of p53 bound to the DNA.
Conclusion
These application notes and protocols provide a framework for investigating the effects of STIMA-1 on cancer cell lines. By utilizing these methods, researchers can further elucidate the mechanism of mutant p53 reactivation and evaluate the therapeutic potential of STIMA-1 and similar compounds in cancer drug development.
References
Application Notes and Protocols for STIMA-1 in In Vitro Assays
These application notes provide detailed protocols for utilizing STIMA-1, a small molecule compound known to reactivate mutant p53, in various in vitro assays. The information is intended for researchers, scientists, and professionals involved in cancer research and drug development.
Mechanism of Action
STIMA-1 is a low molecular weight compound that has been shown to reactivate mutant p53 protein in human tumor cells.[1][2] This reactivation restores the tumor suppressor functions of p53, leading to the induction of apoptosis (programmed cell death) in cancer cells harboring p53 mutations.[1][2] The proposed mechanism involves STIMA-1 stimulating the DNA binding of mutant p53, which in turn transcriptionally activates downstream target genes such as p21, PUMA, and Bax, ultimately triggering the apoptotic cascade.[1]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of STIMA-1 in various in vitro assays as reported in the literature.
| Cell Line | p53 Status | Assay Type | STIMA-1 Concentration | Incubation Time | Observed Effect | Reference |
| H1299-His175 | Mutant p53 (His175) | WST-1 Growth Suppression | 2 µM | 96 h | 50.5 ± 0.6% growth suppression | [1] |
| Saos-2-His273 | Mutant p53 (His273) | WST-1 Growth Suppression | 2 µM | 96 h | 41 ± 3.3% growth suppression | [1] |
| H1299-His175 | Mutant p53 (His175) | IC50 Determination | 3.4 µM | 96 h | 50% growth inhibition | [1] |
| Saos-2-His273 | Mutant p53 (His273) | IC50 Determination | 4.9 µM | 96 h | 50% growth inhibition | [1] |
| H1299 (p53 null) | Null | IC50 Determination | 9.6 µM | 96 h | 50% growth inhibition | [1] |
| Saos-2 (p53 null) | Null | IC50 Determination | 11.4 µM | 96 h | 50% growth inhibition | [1] |
| Human Diploid Fibroblasts | Wild-type p53 | IC50 Determination | 20.3 µM | 96 h | 50% growth inhibition | [1] |
| H1299-His175 | Mutant p53 (His175) | Caspase Activation | 15 µM | 48 h | 63.3 ± 25.5% active caspase-positive cells | [1] |
| H1299 (p53 null) | Null | Caspase Activation | 15 µM | 48 h | 22.3 ± 11.9% active caspase-positive cells | [1] |
| Saos-2-His273 | Mutant p53 (His273) | Caspase Activation | 25 µM | 48 h | 31.1 ± 8.6% active caspase-positive cells | [1] |
| Saos-2 (p53 null) | Null | Caspase Activation | 25 µM | 48 h | 13.1 ± 1.3% active caspase-positive cells | [1] |
| H1299-His175 | Mutant p53 (His175) | p53 DNA Binding (TransAM) | 8 µM | 6 h | ~3-fold increase in DNA binding | [1] |
| H1299-His175 | Mutant p53 (His175) | Target Gene Induction | Not specified | 8-24 h | Induction of p21, PUMA, and Bax | [1] |
Signaling Pathway of STIMA-1-Induced Apoptosis
References
Application Notes and Protocols: Preparation and Use of STIMA-1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
STIMA-1 (SH group Targeting and Induction of Massive Apoptosis) is a small molecule compound that has been identified as a reactivator of mutant tumor suppressor protein p53.[1][2] In many human cancers, the p53 gene is mutated, leading to a non-functional protein that can no longer effectively control cell growth and apoptosis. STIMA-1 has been shown to stimulate the DNA binding of mutant p53, induce the expression of p53 target genes, and trigger apoptosis in tumor cells expressing mutant p53.[1][2] This makes STIMA-1 a valuable tool for cancer research and a potential lead compound for the development of novel anticancer drugs targeting tumors with p53 mutations.[1][2] These application notes provide detailed protocols for the preparation of STIMA-1 stock solutions using dimethyl sulfoxide (DMSO) and its application in common cell-based assays.
Physicochemical and Biological Properties of STIMA-1
| Property | Value | Reference |
| Molecular Formula | C10H8N2O | [3] |
| Molecular Weight | 172.18 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Mechanism of Action | Reactivates mutant p53, stimulates its DNA binding, and induces apoptosis. | [1][2] |
| Biological Activity | Induces expression of p53 target proteins (e.g., p21, PUMA, Bax) and triggers caspase activation in mutant p53-expressing cells. | [1] |
Solubility and Storage of STIMA-1
| Parameter | Details | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Solubility in DMSO | ≥ 250 mg/mL (1451.97 mM) with ultrasonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended. | [3] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years. | [3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM STIMA-1 Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of STIMA-1 in DMSO. This high-concentration stock is suitable for long-term storage and can be diluted to working concentrations for various cellular assays.
Materials:
-
STIMA-1 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Equilibrate STIMA-1: Allow the vial of STIMA-1 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh STIMA-1: Accurately weigh out 1.72 mg of STIMA-1 powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the STIMA-1 powder.
-
Dissolve STIMA-1:
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Incubate the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.[3]
-
Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete solubilization.[3]
-
Visually inspect the solution to ensure that no solid particles are present. If particles remain, repeat the heating and sonication steps.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the 100 mM STIMA-1 stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[3] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[3]
-
Protocol 2: Cell Growth Inhibition Assay using WST-1 Reagent
This protocol details the use of a STIMA-1 stock solution to assess its effect on the proliferation of cancer cells expressing mutant p53.
Materials:
-
Mutant p53-expressing cancer cell line (e.g., H1299-His175, Saos-2-His273) and a p53-null counterpart (e.g., H1299, Saos-2) for comparison.[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
100 mM STIMA-1 stock solution in DMSO
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare STIMA-1 Dilutions:
-
Thaw an aliquot of the 100 mM STIMA-1 stock solution.
-
Prepare a series of dilutions of STIMA-1 in complete cell culture medium. For example, to achieve final concentrations of 2, 5, 10, 25, and 50 µM, prepare intermediate dilutions from the stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
-
Treat Cells: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of STIMA-1 or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess Cell Viability:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the STIMA-1 concentration to determine the IC50 value (the concentration of STIMA-1 that inhibits cell growth by 50%).
-
Protocol 3: Western Blot Analysis of p53 Target Gene Expression
This protocol describes how to use STIMA-1 to investigate its effect on the expression of p53 target proteins like p21 and PUMA.
Materials:
-
Mutant p53-expressing cancer cells
-
6-well cell culture plates
-
100 mM STIMA-1 stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of STIMA-1 (e.g., 8 µM) or vehicle control for 8-24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize them to the loading control to determine the relative change in protein expression upon STIMA-1 treatment.
Visualizations
STIMA-1 Signaling Pathway
Caption: STIMA-1 reactivates mutant p53, leading to apoptosis.
Experimental Workflow for STIMA-1 Application
Caption: Workflow for using STIMA-1 in cell-based assays.
References
Methodology for Assessing STIMA-1 Induced Apoptosis via FACS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
STIMA-1 is a small molecule compound that has been identified as a promising agent for cancer therapy due to its ability to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] Reactivation of mutant p53 by STIMA-1 can trigger apoptosis, a form of programmed cell death, in tumor cells.[1][2][3] This application note provides a detailed methodology for assessing STIMA-1 induced apoptosis using Fluorescence-Activated Cell Sorting (FACS), a powerful technique for single-cell analysis.
The primary method described here is the Annexin V and Propidium Iodide (PI) assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence. By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
STIMA-1 Induced Apoptosis Signaling Pathway
STIMA-1 induces apoptosis in cells carrying mutant p53 by restoring its tumor-suppressive functions.[1][4] This reactivation leads to the transcriptional upregulation of pro-apoptotic target genes, such as BAX and PUMA.[1] These proteins, in turn, initiate the mitochondrial or intrinsic pathway of apoptosis, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[1]
Caption: STIMA-1 induced apoptosis signaling pathway.
Experimental Workflow for Apoptosis Assessment
The overall workflow involves cell culture, treatment with STIMA-1, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for FACS analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell line of interest (e.g., tumor cells with mutant p53)
-
Appropriate cell culture medium and supplements
-
STIMA-1 compound
-
Dimethyl sulfoxide (DMSO) for STIMA-1 stock solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA or other cell dissociation reagents (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Culture:
-
Seed the cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 60-80%).
-
-
Treatment with STIMA-1:
-
Prepare a stock solution of STIMA-1 in DMSO.
-
Dilute the STIMA-1 stock solution in fresh culture medium to the desired final concentrations. Include a vehicle control (DMSO-treated) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of STIMA-1 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells: Gently collect the cells by centrifugation.
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the cells from the collected medium.
-
-
Washing:
-
Wash the harvested cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual medium.
-
-
Staining with Annexin V-FITC and PI:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
FACS Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish proper compensation and gating.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Presentation and Interpretation
The data from the FACS analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants to distinguish different cell populations.
Logical Relationship of FACS Quadrants:
Caption: Interpretation of FACS data quadrants.
Summary of Expected Results:
The quantitative data obtained from the FACS analysis should be summarized in a table for easy comparison between different treatment groups.
| Treatment Group | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| Untreated Control | |||||
| Vehicle Control (DMSO) | |||||
| STIMA-1 (Concentration 1) | |||||
| STIMA-1 (Concentration 2) | |||||
| STIMA-1 (Concentration 3) |
This structured presentation allows for a clear and concise evaluation of the dose-dependent effect of STIMA-1 on the induction of apoptosis. An increase in the percentage of cells in the Q4 and Q2 quadrants with increasing concentrations of STIMA-1 would indicate a positive result for apoptosis induction.
References
STIMA-1 Treatment for Optimal p53 Reactivation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment conditions and experimental protocols for utilizing STIMA-1 to achieve optimal reactivation of mutant p53. The information is compiled from foundational research on STIMA-1, offering insights into its mechanism and practical guidance for its application in a laboratory setting.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Mutations in the TP53 gene are prevalent in human cancers, often leading to the expression of a dysfunctional p53 protein that has lost its tumor-suppressive activities. STIMA-1 is a small molecule compound identified for its ability to reactivate certain mutant forms of p53, restoring their ability to bind to DNA and induce downstream target genes involved in apoptosis and cell cycle arrest.[1][2][3] This document outlines the effective concentrations and treatment durations of STIMA-1 for achieving p53 reactivation and provides detailed protocols for assessing its efficacy.
Data Summary: STIMA-1 Treatment Parameters
The following tables summarize the quantitative data from key experiments investigating the effects of STIMA-1 on mutant p53-expressing cancer cells.
Table 1: IC50 Values of STIMA-1 in Various Cell Lines (96-hour treatment)
| Cell Line | p53 Status | IC50 Value (µM) |
| H1299-His175 | Mutant p53 (His175) | 3.4[1] |
| Saos-2-His273 | Mutant p53 (His273) | 4.9[1] |
| H1299 | p53 Null | 9.6[1] |
| Saos-2 | p53 Null | 11.4[1] |
| HCT116 p53+/+ | Wild-type p53 | 13.2[1] |
| HCT116 p53-/- | p53 Null | 14.7[1] |
| Human Diploid Fibroblasts | Wild-type p53 | 20.3[1] |
Table 2: Effective STIMA-1 Concentrations and Durations for Specific Biological Endpoints
| Biological Endpoint | Cell Line | STIMA-1 Concentration (µM) | Treatment Duration | Observed Effect |
| p53 DNA Binding | H1299-His175 | 8 | 6 hours | 3-fold increase in p53 DNA binding.[1] |
| Induction of p53 Target Genes (p21, PUMA) | H1299-His175 | Not specified | 8 hours | Induction of p21 and PUMA expression.[1] |
| Induction of p53 Target Gene (Bax) | H1299-His175 | 2 | 24 hours | Induction of Bax expression.[4] |
| Caspase Activation (Apoptosis) | H1299-His175 | 15 | 48 hours | 63.3% active caspase-positive cells.[5] |
| Caspase Activation (Apoptosis) | Saos-2-His273 | 25 | 48 hours | 31.1% active caspase-positive cells.[1][5] |
| Cell Death (Sub-G1 DNA content) | Saos-2-His273 | 15 | 96 hours | 96.6% of cells with sub-G1 DNA content.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of STIMA-1 action and a typical experimental workflow for evaluating its effects.
Caption: Proposed mechanism of STIMA-1 action on mutant p53.
Caption: Workflow for evaluating STIMA-1's biological effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cell Proliferation (WST-1 Assay)
Objective: To determine the effect of STIMA-1 on the proliferation of cancer cells.
Materials:
-
Mutant p53-expressing and p53-null cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
STIMA-1 stock solution (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of STIMA-1 in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest STIMA-1 concentration.
-
Remove the medium from the wells and add 100 µL of the STIMA-1 dilutions or vehicle control.
-
Incubate the plate for 96 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Caspase Activation (FACS)
Objective: To quantify the percentage of apoptotic cells following STIMA-1 treatment by measuring active caspases.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
STIMA-1 stock solution
-
Fluorescently-labeled caspase inhibitor (e.g., FITC-VAD-FMK)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of STIMA-1 (e.g., 15 µM or 25 µM) or vehicle control for 48 hours.[1][5]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a buffer containing a fluorescently-labeled caspase inhibitor according to the manufacturer's instructions.
-
Incubate for the recommended time at 37°C, protected from light.
-
Wash the cells to remove the unbound inhibitor.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells using a flow cytometer, detecting the fluorescence of the caspase inhibitor.
-
Gate on the cell population and quantify the percentage of fluorescent (caspase-active) cells.
Protocol 3: p53 DNA Binding Activity (TransAM Assay)
Objective: To measure the DNA binding capacity of reactivated p53 in nuclear extracts.
Materials:
-
Cancer cell lines
-
STIMA-1 stock solution
-
Nuclear extraction kit
-
TransAM p53 Transcription Factor Assay Kit (or similar ELISA-based kit)
-
Microplate reader
Procedure:
-
Treat cells with STIMA-1 (e.g., 8 µM) or vehicle control for a short duration (e.g., 6 hours).[1]
-
Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts (e.g., using a BCA assay).
-
Perform the TransAM p53 assay according to the manufacturer's instructions. This typically involves: a. Adding equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing a p53 consensus binding site. b. Incubating to allow p53 to bind to the oligonucleotide. c. Washing to remove unbound proteins. d. Adding a primary antibody specific for an epitope on p53 that is accessible when it is bound to DNA. e. Washing and adding a secondary HRP-conjugated antibody. f. Washing and adding the developing solution to produce a colorimetric signal. g. Stopping the reaction and measuring the absorbance at 450 nm.
-
Compare the absorbance values of STIMA-1-treated samples to the vehicle control to determine the relative increase in p53 DNA binding activity.
Protocol 4: Western Blot Analysis of p53 Target Gene Expression
Objective: To detect the expression levels of p53 target proteins (e.g., p21, PUMA, Bax) following STIMA-1 treatment.
Materials:
-
Cancer cell lines
-
STIMA-1 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, PUMA, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with STIMA-1 or vehicle control for the desired time (e.g., 8 or 24 hours).[1]
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p21) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for other target proteins and the loading control.
-
Quantify band intensities to determine the relative protein expression levels.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring STIM1-Mediated Cytotoxicity using the WST-1 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stromal Interaction Molecule 1 (STIM1) is a crucial protein located in the endoplasmic reticulum (ER) membrane that functions as a sensor for calcium (Ca2+) levels within the ER.[1][2] Upon depletion of ER Ca2+ stores, STIM1 activates Orai1 channels in the plasma membrane, leading to a process known as store-operated Ca2+ entry (SOCE).[3][4] This Ca2+ influx is vital for a multitude of cellular functions. However, dysregulation of STIM1-mediated Ca2+ homeostasis can trigger pathways leading to cellular stress, mitochondrial dysfunction, and ultimately, cytotoxicity or apoptosis.[2][3][5]
The WST-1 (Water Soluble Tetrazolium salt) assay is a robust and sensitive colorimetric method for quantifying cell viability, proliferation, and cytotoxicity.[6] The assay's principle lies in the cleavage of the tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases, which are primarily active in viable cells.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells in the culture.[9] This application note provides a detailed protocol for utilizing the WST-1 assay to measure cytotoxicity induced by the modulation of STIM1 expression or activity.
Principle of the WST-1 Assay
The WST-1 assay quantifies cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases cleave the stable tetrazolium salt WST-1 to form a soluble, dark yellow formazan dye.[10] This conversion process requires an electron mediator.[11] The amount of formazan produced is directly proportional to the number of living cells.[9] Therefore, a decrease in the formazan dye concentration indicates a reduction in cell viability and can be used to quantify the cytotoxic effects of experimental treatments, such as the modulation of STIM1.[11][12] The absorbance of the formazan solution is measured using a spectrophotometer or microplate reader at a wavelength between 420 and 480 nm.[6][8]
STIM1 Signaling and Cytotoxicity
STIM1 acts as a primary regulator of cellular Ca2+ homeostasis through SOCE. The process begins when ER Ca2+ levels drop, triggering a conformational change in STIM1. This change promotes STIM1 oligomerization and translocation to ER-plasma membrane junctions, where it interacts with and activates Orai1 channels, initiating Ca2+ influx.
Dysregulation of this pathway can induce cytotoxicity:
-
Ca2+ Overload: Sustained or excessive Ca2+ influx due to hyperactive STIM1 can lead to mitochondrial Ca2+ overload, impairing mitochondrial function, increasing the production of reactive oxygen species (ROS), and triggering the intrinsic apoptotic pathway.[5]
-
ER Stress: Altered Ca2+ levels in the ER can lead to ER stress, which, if prolonged, activates apoptotic signaling cascades, including the activation of caspase-12 and CHOP.[5]
-
Apoptosis Sensitization: In some cell types, increased STIM1 expression has been shown to sensitize cells to apoptosis induced by factors like TNF-α.[13]
Conversely, the knockdown of STIM1 can protect cells from certain toxic insults by preventing Ca2+ overload and subsequent ER stress and mitochondrial dysfunction.[5]
Experimental Protocol: WST-1 Assay for STIM1 Cytotoxicity
This protocol outlines the steps to measure changes in cell viability following the modulation of STIM1 (e.g., via siRNA-mediated knockdown or plasmid-based overexpression).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Sterile, flat-bottom 96-well cell culture plates
-
WST-1 Cell Proliferation Reagent (e.g., from Roche, Sigma-Aldrich, Takara Bio)[8][9][12]
-
STIM1 modulating agent (e.g., STIM1 siRNA, STIM1 expression plasmid, or a specific pharmacological inhibitor)
-
Transfection reagent (if applicable)
-
Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 420-480 nm and a reference wavelength >600 nm.[8]
Day 1: Cell Seeding
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.[10] The optimal density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of the assay.[6]
-
Include control wells:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Cell Treatment (Example: siRNA Transfection)
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Include a non-targeting (scramble) siRNA as a negative control.
-
Carefully remove the culture medium from the wells.
-
Add the transfection complexes to the appropriate wells.
-
Incubate the cells for the time required for STIM1 knockdown and subsequent cytotoxic effects to manifest (typically 24 to 72 hours).[16]
Day 4: WST-1 Assay and Measurement
-
At the end of the treatment period, add 10 µL of WST-1 reagent directly to each well, including controls.[8] The final volume per well will be 110 µL.
-
Gently mix by tapping the plate. Avoid introducing bubbles.
-
Incubate the plate for 0.5 to 4 hours at 37°C and 5% CO2.[6] The optimal incubation time varies between cell types and should be determined empirically by monitoring color development.[6]
-
After incubation, shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.[8]
-
Measure the absorbance using a microplate reader at a wavelength between 420-480 nm (440 nm is optimal).[10] Use a reference wavelength greater than 600 nm (e.g., 630 nm or 690 nm) to correct for background absorbance from fingerprints or turbidity.[9][17]
-
Correct for Background: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.[9]
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated cell control.
% Viability = [(Absorbance of Treated Sample - Absorbance of Background) / (Absorbance of Untreated Control - Absorbance of Background)] * 100
-
Calculate Percent Cytotoxicity:
% Cytotoxicity = 100 - % Viability
-
Plot the results as a dose-response curve if multiple concentrations of a STIM1 modulator were used.
Data Presentation: Key Experimental Parameters
The following table summarizes recommended starting points for key quantitative parameters. These should be optimized for each specific cell line and experimental setup.
| Parameter | Recommended Value / Range | Notes |
| Cell Line | Application-specific (e.g., HEK293, HeLa) | Adherent or suspension cells can be used.[10] |
| Seeding Density | 0.2 x 10⁴ - 5 x 10⁴ cells/well | Optimize to ensure cells are in the log growth phase.[10] |
| Treatment Incubation | 24 - 96 hours | Dependent on the time required for STIM1 modulation to induce a cytotoxic effect.[6] |
| WST-1 Reagent Volume | 10 µL per 100 µL of medium | Maintain a 1:10 ratio of reagent to medium volume.[8] |
| WST-1 Incubation | 0.5 - 4 hours | Varies by cell type's metabolic rate. Monitor color change.[8] |
| Measurement Wavelength | 420 - 480 nm | The optimal wavelength is ~440 nm.[6] |
| Reference Wavelength | > 600 nm | Corrects for non-specific background absorbance.[8] |
| Replicates | Minimum of 3, preferably 6 | Ensure statistical significance.[9] |
Troubleshooting
-
High Background Absorbance: Can be caused by contamination, long incubation with WST-1, or components in the media. Ensure sterile technique and optimize WST-1 incubation time.[8]
-
Low Absorbance Signal: May result from low cell numbers, low metabolic activity, or insufficient incubation time with WST-1. Optimize cell seeding density and incubation time.
-
Interference from Test Compound: Some compounds can directly reduce tetrazolium salts or interfere with absorbance readings. Run a control with the compound in cell-free medium to check for direct interaction with the WST-1 reagent.[17]
References
- 1. Knockdown of Stromal Interaction Molecule 1 (STIM1) Suppresses Acute Myeloblastic Leukemia-M5 Cell Line Survival Through Inhibition of Reactive Oxygen Species Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of STIM1 in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stromal Interaction Molecule 1 (STIM1) Is Involved in the Regulation of Mitochondrial Shape and Bioenergetics and Plays a Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM1–Orai1 Interaction Exacerbates LPS-Induced Inflammation and Endoplasmic Reticulum Stress in Bovine Hepatocytes through Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of STIM1 inhibits 6-hydroxydopamine-induced oxidative stress through attenuating calcium-dependent ER stress and mitochondrial dysfunction in undifferentiated PC12 cells - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. materialneutral.info [materialneutral.info]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Cell viability and proliferation measurement [takarabio.com]
- 13. Induced Expression of STIM1 Sensitizes Intestinal Epithelial Cells to Apoptosis by Modulating Store-Operated Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STIMA-1 in Cancer Research
Topic: Application of STIMA-1 in Xenograft Models of Human Cancer
For: Researchers, scientists, and drug development professionals.
Introduction
STIMA-1 is a low molecular weight compound identified for its potential to reactivate mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] The reactivation of mutant p53 is a promising therapeutic strategy, as it can theoretically induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression.[1][2] STIMA-1 has demonstrated the ability to stimulate the DNA binding of mutant p53 in vitro, trigger the expression of p53 target proteins, and induce apoptosis in human tumor cells expressing mutant p53.[1][2] These preclinical findings suggest a potential therapeutic application for STIMA-1 in cancers harboring p53 mutations.
In Vivo Application in Xenograft Models of Human Cancer
Studies investigating the efficacy of STIMA-1 in inhibiting tumor growth in vivo have faced significant challenges. In a key study, STIMA-1 was administered to mice with H1299-His175 human tumor xenografts. However, due to the poor solubility of the compound in phosphate-buffered saline (PBS), it was administered as a suspension via intraperitoneal injections at doses of 1 and 10 mg/kg.[1]
The results of this in vivo experiment were inconclusive. No discernible effect on tumor growth was observed, and no toxicity was reported. [1] The researchers hypothesized that the lack of in vivo activity was likely due to the poor solubility of STIMA-1, which may have prevented its effective distribution and therapeutic activity within the animal model.[1]
To overcome these limitations, suggestions have been made to incorporate charged groups into the molecular structure of STIMA-1 or to develop improved pharmacological formulations to enhance its solubility and bioavailability for in vivo studies.[1]
Proposed Mechanism of Action
STIMA-1 is believed to exert its effects by targeting mutant p53. The proposed mechanism involves the alkylation of cysteine residues within the p53 core domain.[1] This modification is thought to stabilize the native conformation of the mutant p53 protein, restoring its ability to bind to DNA and transactivate target genes involved in apoptosis, such as Bax and PUMA.[1] STIMA-1 has been shown to reduce the number of free thiol groups in recombinant mutant p53, supporting this proposed mechanism.[1]
Caption: Proposed signaling pathway of STIMA-1 in reactivating mutant p53 to induce apoptosis.
In Vitro Efficacy of STIMA-1
While in vivo studies have been challenging, STIMA-1 has demonstrated significant and selective activity against mutant p53-expressing cancer cells in vitro.
Summary of In Vitro Growth Suppression
The following table summarizes the half-maximal inhibitory concentration (IC50) values of STIMA-1 in various human cell lines after 96 hours of treatment, as determined by the WST-1 proliferation assay.[1]
| Cell Line | p53 Status | IC50 (µM) |
| H1299-His175 | Mutant p53 | 3.4 |
| H1299 | p53 null | 9.6 |
| Saos-2-His273 | Mutant p53 | 4.9 |
| Saos-2 | p53 null | 11.4 |
| HDF (Human Diploid Fibroblasts) | Wild-type p53 | 20.3 |
These data indicate that STIMA-1 is significantly more potent in cell lines expressing mutant p53 compared to their p53 null counterparts and normal human fibroblasts.[1]
Induction of Apoptosis
STIMA-1 treatment has been shown to induce caspase activation, a key event in apoptosis, in a mutant p53-dependent manner.
| Cell Line | STIMA-1 Conc. (µM) | Treatment Time (h) | % Active Caspase-Positive Cells |
| H1299-His175 | 15 | 48 | 63.3 ± 25.5 |
| H1299 | 15 | 48 | 22.3 ± 11.9 |
| Saos-2-His273 | 25 | 48 | 31.1 ± 8.6 |
| Saos-2 | 25 | 48 | 13.1 ± 1.3 |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: H1299 (p53 null lung carcinoma), H1299-His175 (expressing mutant p53), Saos-2 (p53 null osteosarcoma), Saos-2-His273 (expressing mutant p53), and human diploid fibroblasts (HDF).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
STIMA-1: Dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C.
WST-1 Proliferation Assay
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to attach overnight.
-
Treat cells with a range of STIMA-1 concentrations (0-100 µM) for 96 hours.
-
Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Caspase Activation Assay (CaspaTag)
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentration of STIMA-1 for 48 hours.
-
Harvest cells and wash with PBS.
-
Stain cells with the CaspaTag™ Pan-Caspase In Situ Assay Kit (or equivalent) according to the manufacturer's instructions.
-
Analyze the percentage of active caspase-positive cells by flow cytometry.
Xenograft Model Experimental Workflow (Attempted)
The following diagram illustrates the general workflow for a cell-derived xenograft (CDX) model, which was attempted for STIMA-1.
Caption: General experimental workflow for a human cancer xenograft model.
Conclusion and Future Directions
STIMA-1 is a promising compound that demonstrates selective cytotoxic activity against cancer cells harboring mutant p53 in vitro. Its ability to reactivate mutant p53 function and induce apoptosis highlights a potential therapeutic avenue. However, the translation of these in vitro findings to in vivo efficacy in xenograft models has been unsuccessful to date, primarily due to the compound's poor solubility.[1]
Future research should focus on the development of novel formulations or structural analogs of STIMA-1 with improved pharmacokinetic properties. Such advancements are crucial to enable a conclusive evaluation of its therapeutic potential in preclinical animal models and, ultimately, in clinical settings for the treatment of p53-mutated cancers.
References
techniques for evaluating STIMA-1's effect on p53 target genes
Application Note & Protocols
Topic: Techniques for Evaluating STIMA-1's Effect on p53 Target Genes Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. In approximately half of all human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that has lost its tumor-suppressive activities and can even gain oncogenic functions. A promising therapeutic strategy involves the use of small molecules to reactivate mutant p53, restoring its ability to bind DNA and transcribe its target genes.
STIMA-1 is a low molecular weight compound identified for its ability to stimulate the DNA binding of mutant p53.[1][2] Treatment with STIMA-1 induces the expression of p53 target proteins and triggers apoptosis specifically in cancer cells expressing mutant p53, demonstrating its potential as a targeted anticancer agent.[1][3]
This document provides detailed protocols for researchers to evaluate and quantify the effects of STIMA-1 on the expression of key p53 target genes at both the mRNA and protein levels. The described methods use a p53-null cell line and an isogenic line expressing mutant p53 to rigorously demonstrate the p53-dependent mechanism of action.
Proposed STIMA-1 Signaling Pathway
The following diagram illustrates the proposed mechanism by which STIMA-1 reactivates mutant p53, leading to the expression of downstream target genes involved in apoptosis and cell cycle arrest.
Caption: STIMA-1 reactivates mutant p53, restoring its ability to induce target gene transcription.
Experimental Workflow Overview
The workflow diagram below outlines the sequential steps for evaluating STIMA-1, from cell culture to quantitative analysis of gene and protein expression.
Caption: Workflow for analyzing STIMA-1's effect on p53 target gene and protein expression.
Data Presentation
The following tables summarize expected quantitative results from the described protocols, demonstrating STIMA-1's specific activity in mutant p53-expressing cells.
Table 1: Effect of STIMA-1 on p53 Target Gene mRNA Expression (RT-qPCR) Data are presented as mean fold change (± SEM) in mRNA expression relative to vehicle-treated control cells, normalized to a housekeeping gene (e.g., GAPDH).
| Target Gene | Cell Line | Treatment (24h) | Fold Change in mRNA Expression |
| CDKN1A (p21) | H1299 (p53-null) | 10 µM STIMA-1 | 1.1 ± 0.2 |
| H1299-His175 (mut-p53) | 10 µM STIMA-1 | 8.5 ± 0.7 | |
| BAX | H1299 (p53-null) | 10 µM STIMA-1 | 0.9 ± 0.1 |
| H1299-His175 (mut-p53) | 10 µM STIMA-1 | 6.2 ± 0.5 | |
| PUMA (BBC3) | H1299 (p53-null) | 10 µM STIMA-1 | 1.3 ± 0.3 |
| H1299-His175 (mut-p53) | 10 µM STIMA-1 | 7.8 ± 0.6 |
Table 2: Effect of STIMA-1 on p53 Target Protein Expression (Western Blot) Data are presented as mean relative protein levels (± SEM) from densitometric analysis, normalized to a loading control (e.g., β-actin) and relative to the vehicle-treated control.
| Target Protein | Cell Line | Treatment (24h) | Relative Protein Level |
| p21 | H1299 (p53-null) | 10 µM STIMA-1 | 1.2 ± 0.2 |
| H1299-His175 (mut-p53) | 10 µM STIMA-1 | 6.9 ± 0.6 | |
| Bax | H1299 (p53-null) | 10 µM STIMA-1 | 1.1 ± 0.1 |
| H1299-His175 (mut-p53) | 10 µM STIMA-1 | 4.5 ± 0.4 |
Experimental Protocols
Protocol 1: Cell Culture and STIMA-1 Treatment
This protocol describes how to culture and treat cells to observe the p53-dependent effects of STIMA-1. Using isogenic cell lines is critical for attributing the observed effects to mutant p53.
Materials:
-
H1299 (p53-null) and H1299-His175 (mutant p53-expressing) human lung carcinoma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
STIMA-1 (dissolved in DMSO to create a 10 mM stock solution)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
Method:
-
Cell Seeding: Seed H1299 and H1299-His175 cells in 6-well plates at a density of 2.0 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the 10 mM STIMA-1 stock solution in culture medium to final concentrations (e.g., 2 µM, 5 µM, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).
-
Cell Treatment: Aspirate the old medium from the wells. Add 2 mL of the appropriate treatment or vehicle control medium to each well.
-
Incubation: Return the plates to the incubator. For gene expression analysis, typical time points are 8 to 24 hours. Studies have shown induction of p21 and PUMA at 8 hours, with Bax induction observed at 24 hours post-treatment with STIMA-1.[1]
-
Harvesting: After the incubation period, proceed immediately to RNA or protein isolation.
Protocol 2: RNA Isolation and RT-qPCR for Target Gene mRNA Quantification
This protocol details the measurement of mRNA levels for p53 target genes using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (CDKN1A, BAX, PUMA) and a housekeeping gene (GAPDH)
-
qPCR-compatible plates and instrument
Method:
-
RNA Isolation: Harvest cells by aspirating the medium and washing once with cold PBS. Add lysis buffer from the RNA isolation kit and process according to the manufacturer's instructions to obtain high-quality total RNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 10 ng)
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the plate on a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 10 min
-
Cycling (40 cycles): 95°C for 15 sec, 60°C for 1 min
-
Melt Curve Analysis: To verify primer specificity.
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(STIMA-1 treated) - ΔCt(Vehicle control).
-
Calculate the fold change: Fold Change = 2^(-ΔΔCt).
-
Protocol 3: Protein Lysate Preparation and Western Blotting
This protocol is for quantifying changes in p53 target protein levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-Bax, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Method:
-
Protein Lysate Preparation: Harvest cells by aspirating medium and washing with cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Dilute the lysates to the same concentration. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p21 at 1:1000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the target protein band to the loading control (β-actin).
References
Application Notes and Protocols: STIMA-1 Stability and Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the optimal stability and storage of Stromal Interaction Molecule 1 (STIM1), a critical endoplasmic reticulum (ER) calcium sensor, for research purposes. Adherence to these recommendations will help ensure the integrity and functionality of STIM1 protein and peptides in various experimental settings.
STIM1 Protein and Peptide Storage Conditions
Proper storage is crucial for maintaining the structural and functional integrity of STIM1. The following tables summarize recommended storage conditions for recombinant STIM1 protein and synthetic STIM1 peptides.
Table 1: Recombinant STIM1 Protein Storage Recommendations
| Storage Duration | Temperature | Recommended Buffer | Additives | Key Considerations |
| Short-term (≤ 1 week) | +2°C to +8°C | 20mM Tris-HCl, pH 7.5[1] | None specified | Avoid bacterial contamination. |
| Long-term (> 1 week) | -20°C to -80°C | 20mM Tris-HCl, pH 7.5[1]; 50mM Tris-HCl, pH 8.0[2] | 10mM reduced Glutathione[2] | Aliquot to avoid repeated freeze-thaw cycles. Best used within three months from receipt[2]. |
Table 2: Synthetic STIM1 Peptide Storage Recommendations
| Storage Duration | Temperature | Recommended Buffer | Additives | Key Considerations |
| Long-term | -20°C | PBS, pH 7.2[3] | 0.1% BSA, 0.02% Sodium Azide[3] | BSA acts as a stabilizer, while sodium azide prevents bacterial growth. |
Experimental Buffer and Solution Compositions
The composition of experimental buffers is critical for maintaining STIM1 functionality during in vitro assays. The following tables outline buffer compositions used in published research for studying STIM1.
Table 3: Buffer Compositions for Cellular and In Vitro Assays of STIM1 Function
| Assay Type | Buffer/Solution Name | Composition | Application Notes |
| Calcium Imaging | Dye Loading Solution | 107 mM NaCl, 7.2 mM KCl, 1.2 mM MgCl₂, 1 mM CaCl₂, 11.5 mM glucose, 20 mM HEPES-NaOH (pH 7.2)[4] | Used for loading cells with calcium indicators like Fura-2 AM to monitor STIM1-mediated calcium entry. |
| Confocal Microscopy | Perfusion Buffer | 1x Hanks Balanced Salt Solution (HBSS) with 1.3 mM Ca²⁺, supplemented with 10 mM HEPES[5] | Suitable for live-cell imaging to observe the localization and dynamics of fluorescently-tagged STIM1. |
| Cell Lysis for Immunoprecipitation | Lysis Buffer | 150 mM NaCl, 50 mM Tris-HCl, 1 mM EDTA, 1% Triton X-100, pH 8.0, with protease inhibitors | For extracting cellular proteins to study STIM1 protein-protein interactions. |
| In Vitro STIM1-Orai1 Interaction | Assay Buffer | Specific composition not detailed, but vesicles containing Orai1 are diluted into the buffer for functional assays with purified STIM1 fragments. | The stability of purified STIM1 cytoplasmic domains is crucial for these assays. |
Signaling Pathways and Experimental Workflows
STIM1-Mediated Store-Operated Calcium Entry (SOCE) Pathway
STIM1 is the primary sensor of Ca²⁺ levels within the endoplasmic reticulum. Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane (PM) junctions. At these junctions, it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to Ca²⁺ influx from the extracellular space. This process is known as store-operated calcium entry (SOCE).
Caption: STIM1 activation and SOCE pathway.
Experimental Workflow for Assessing STIM1 Stability
A general workflow for assessing the stability of purified STIM1 involves subjecting aliquots to various conditions and then evaluating its structural and functional integrity over time.
Caption: Workflow for STIM1 stability assessment.
Protocols
Protocol for Long-Term Storage of Recombinant STIM1
-
Protein Quantification: Determine the concentration of the purified STIM1 protein using a reliable method such as a Bradford assay.[1]
-
Aliquoting: Based on the intended experimental use, divide the protein solution into small, single-use aliquots. This minimizes the number of freeze-thaw cycles the protein is subjected to.
-
Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Thawing: When needed, thaw an aliquot rapidly in a room temperature water bath and immediately place it on ice. Avoid prolonged exposure to room temperature.
Protocol for Assessing STIM1 Functional Integrity via In Vitro SOCE Assay (Conceptual)
This protocol outlines a conceptual approach for assessing the functionality of a stored STIM1 cytoplasmic domain fragment by its ability to activate Orai1 channels in vitro.
-
Prepare Orai1-Containing Vesicles: Isolate membrane vesicles containing recombinant Orai1. These vesicles should also contain an intra-vesicular calcium sensor.
-
Establish Baseline: Dilute the Orai1 vesicles into an assay buffer and measure the baseline signal from the intra-vesicular calcium sensor, confirming vesicle integrity.
-
Add STIM1 Fragment: Introduce the thawed, purified STIM1 cytoplasmic domain fragment to the vesicle suspension.
-
Monitor Calcium Release: A functional STIM1 fragment will bind to and gate the Orai1 channels, leading to a change in the signal from the intra-vesicular calcium sensor as calcium exits the vesicles.
-
Data Analysis: Compare the rate and extent of calcium release induced by the stored STIM1 fragment to that of a freshly purified, functional control. A significant decrease in activity indicates degradation of the stored protein.
Protocol for Western Blot Analysis of STIM1 Stability
-
Sample Preparation: At designated time points, take an aliquot of the stored STIM1 protein. Mix the protein with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for STIM1. c. Wash the membrane to remove unbound primary antibody. d. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. e. Wash the membrane to remove unbound secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system. The presence of degradation products (lower molecular weight bands) or a decrease in the intensity of the full-length STIM1 band over time indicates protein instability.
References
- 1. nkmaxbio.com [nkmaxbio.com]
- 2. Recombinant Human STIM1 protein (ABIN1321631) from Wheat germ [antibodies-online.com]
- 3. Human STIM1 Synthetic Peptide (PEP-0488) [thermofisher.com]
- 4. Molecular Determinants for STIM1 Activation During Store Operated Ca2+ Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Analysis of STIM1 Thermal Sensation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with STIMA-1 in cell culture
Welcome to the technical support center for STIM1 (Stromal Interaction Molecule 1). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in cell culture experiments involving STIM1.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of STIM1?
STIM1 is a crucial protein that acts as a calcium (Ca²⁺) sensor within the endoplasmic reticulum (ER).[1][2][3] Its main role is to detect the depletion of Ca²⁺ stores in the ER and, in response, to activate store-operated calcium entry (SOCE) at the plasma membrane. This process allows for the influx of extracellular Ca²⁺ to refill the ER stores and to generate sustained Ca²⁺ signals for various cellular functions.[4]
Q2: Which signaling pathway is STIM1 involved in?
STIM1 is a key component of the store-operated calcium entry (SOCE) signaling pathway. When ER Ca²⁺ levels drop, STIM1 undergoes a conformational change and oligomerizes, moving to ER-plasma membrane junctions.[4][5] There, it interacts with and activates Orai calcium channels, leading to Ca²⁺ influx.[5][6] STIM1 can also interact with and regulate other channels, such as Transient Receptor Potential (TRP) channels.[5][6]
Q3: What are common experimental manipulations of STIM1?
Common experimental approaches to study STIM1 function include:
-
siRNA-mediated knockdown: To reduce STIM1 expression and study the resulting effects on SOCE and other cellular processes.[7][8][9]
-
Overexpression of wild-type or mutant STIM1: To investigate the consequences of increased STIM1 levels or the function of specific STIM1 domains.[10][11][12]
-
Measurement of SOCE: Typically using fluorescent Ca²⁺ indicators like Fura-2 AM to monitor intracellular Ca²⁺ changes after ER store depletion with agents like thapsigargin.[13][14][15]
Troubleshooting Guides
Here we address specific issues that researchers may encounter during their experiments with STIM1.
Category 1: STIM1 Knockdown Experiments
Q: My STIM1 siRNA transfection shows reduced mRNA levels, but I don't see a corresponding decrease in STIM1 protein levels on my Western blot. What could be the problem?
A: This is a common issue that can arise from several factors related to protein stability and experimental timing.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High STIM1 Protein Stability | STIM1 protein may have a long half-life. Even with efficient mRNA knockdown, the existing protein can take a significant amount of time to degrade. Extend the time course of your experiment. Harvest cells at later time points post-transfection (e.g., 72, 96, or even 120 hours) to allow for sufficient protein turnover. |
| Inefficient siRNA Delivery | While mRNA levels are reduced, the knockdown may not be uniform across the entire cell population. Optimize your transfection protocol. Titrate the siRNA concentration and the amount of transfection reagent. Ensure cells are at an optimal confluency (typically 50-70%) during transfection. |
| Antibody Issues | The primary antibody used for Western blotting may not be specific or sensitive enough to detect the decrease in protein levels. Validate your STIM1 antibody. Use a well-characterized antibody[1][2][3][16] and consider including a positive control (e.g., cell lysate with known STIM1 expression) and a negative control (e.g., lysate from STIM1 knockout cells, if available). |
| Off-Target Effects | The observed phenotype might be due to off-target effects of the siRNA rather than specific STIM1 knockdown.[17][18] Use at least two different siRNAs targeting different regions of the STIM1 mRNA to confirm that the phenotype is consistent.[19] Also, include a non-targeting siRNA control. |
Experimental Protocol: Western Blotting for STIM1
-
Cell Lysis: After the desired incubation period post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-STIM1 antibody (e.g., rabbit monoclonal[1][16]) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[8]
Category 2: STIM1 Overexpression Experiments
Q: I am overexpressing a STIM1 construct, but I observe high cell death or unexpected cellular morphology. Why is this happening?
A: Overexpression of STIM1, especially constitutively active mutants, can lead to Ca²⁺ overload and cellular stress, which can be toxic.[10][20]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ca²⁺ Toxicity | Constitutive activation of STIM1 can lead to excessive Ca²⁺ influx, which is cytotoxic.[21] Use an inducible expression system (e.g., Tet-On/Tet-Off) to control the timing and level of STIM1 expression. This allows the cells to grow to a sufficient density before inducing the expression of the potentially toxic protein. |
| Plasmid Quality and Transfection | Poor plasmid quality or harsh transfection conditions can contribute to cell death.[22] Use high-quality, endotoxin-free plasmid DNA. Optimize the transfection protocol by titrating the amount of plasmid DNA and transfection reagent to find the lowest effective concentration. |
| ER Stress | Overexpression of a membrane protein like STIM1 can overload the endoplasmic reticulum, leading to the unfolded protein response (UPR) and apoptosis.[23] Reduce the amount of plasmid used for transfection. Also, consider co-expressing chaperones that can assist in protein folding. |
| Construct Instability | The STIM1 construct itself might be unstable or prone to aggregation, leading to cellular stress. Sequence-verify your plasmid construct to ensure there are no mutations. If using a fluorescently-tagged STIM1, consider that the tag might interfere with proper folding and function. |
Experimental Workflow: Inducible STIM1 Overexpression
References
- 1. STIM1 (D88E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. STIM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-STIM1 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution [sigmaaldrich.com]
- 4. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STIM1 as a key regulator for Ca2+ homeostasis in skeletal-muscle development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STIM1 signaling controls store operated calcium entry required for development and contractile function in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STIM1 expression is associated with osteosarcoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stromal Interaction Molecule 1 (STIM1) and Orai1 Mediate Histamine-evoked Calcium Entry and Nuclear Factor of Activated T-cells (NFAT) Signaling in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of stromal interaction molecule 1 attenuates store-operated Ca2+ entry and Ca2+ responses to acute hypoxia in pulmonary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stromal Interaction Molecule 1 (STIM1) Is Involved in the Regulation of Mitochondrial Shape and Bioenergetics and Plays a Role in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STIM1 Controls the Focal Adhesion Dynamics and Cell Migration by Regulating SOCE in Osteosarcoma | MDPI [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 15. benchchem.com [benchchem.com]
- 16. STIM1 antibody | antibody review based on formal publications [labome.com]
- 17. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 18. selectscience.net [selectscience.net]
- 19. STIM1, a direct target of microRNA-185, promotes tumor metastasis and is associated with poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STIM1 Controls the Focal Adhesion Dynamics and Cell Migration by Regulating SOCE in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
optimizing STIMA-1 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing STIMA-1, a compound known to reactivate mutant p53. The following resources offer troubleshooting advice and frequently asked questions to help optimize STIMA-1 concentration and minimize off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for STIMA-1?
A1: STIMA-1 is a small molecule compound that has been shown to reactivate mutant p53.[1][2][3] Its primary mechanism involves stimulating the DNA binding capacity of mutant p53, leading to the induction of p53 target genes and subsequently, apoptosis in cancer cells expressing mutant p53.[1][2]
Q2: What is a recommended starting concentration for STIMA-1 in cell culture experiments?
A2: The optimal concentration of STIMA-1 is highly cell-line dependent. However, based on published data, a good starting point for assessing mutant p53-dependent growth suppression is around 2µM.[1] For inducing apoptosis, concentrations in the range of 15µM to 25µM have been shown to be effective in specific cell lines like H1299-His175 and Saos-2-His273.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the known on-target effects of STIMA-1?
A3: The primary on-target effect of STIMA-1 is the reactivation of mutant p53. This leads to several downstream events, including:
Q4: What are the potential off-target effects of STIMA-1?
A4: At higher concentrations, STIMA-1 may exhibit off-target effects. For instance, at a concentration of 50µM, STIMA-1 has been observed to induce caspase activation independently of mutant p53 expression, suggesting a non-specific cytotoxic effect.[1][4] Therefore, it is critical to carefully titrate the concentration to identify a window where on-target effects are maximized and off-target effects are minimized.
Q5: How can I determine if the observed effects in my experiment are on-target?
A5: To confirm that the effects of STIMA-1 are due to the reactivation of mutant p53, you should include proper controls in your experiment. An ideal control is a p53-null cell line of the same background as your mutant p53-expressing cell line. On-target effects should be observed in the mutant p53-expressing cells but not in the p53-null cells.[1] Additionally, you can use techniques like siRNA to knockdown mutant p53 and observe if the effects of STIMA-1 are diminished.
Q6: How should I prepare and store STIMA-1?
A6: Most small molecule inhibitors like STIMA-1 are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or target gene expression | 1. STIMA-1 concentration is too low. 2. The compound has degraded due to improper storage. 3. The cell line is resistant to STIMA-1. 4. Incubation time is too short. | 1. Perform a dose-response experiment with a higher concentration range. 2. Use a fresh aliquot of STIMA-1 and ensure proper storage conditions. 3. Verify the expression of mutant p53 in your cell line. Consider testing a different mutant p53-expressing cell line. 4. Increase the treatment duration (e.g., test at 48 and 72 hours). |
| High cell toxicity or death even at low concentrations | 1. STIMA-1 concentration is too high for the specific cell line. 2. The final DMSO concentration is too high. 3. The cells were not healthy at the time of treatment. | 1. Perform a dose-response experiment with a lower concentration range. 2. Ensure the final DMSO concentration is at or below 0.1%. Include a vehicle control (DMSO alone) in your experiment. 3. Ensure cells are in the logarithmic growth phase and have a healthy morphology before adding the compound. |
| Effects are observed in both mutant p53 and p53-null cell lines | 1. The STIMA-1 concentration is in the off-target range. 2. The observed effect is independent of p53. | 1. Lower the concentration of STIMA-1 to a range where effects are only seen in the mutant p53-expressing cells. 2. Investigate alternative signaling pathways that might be affected by STIMA-1. |
Quantitative Data Summary
The following table summarizes the effective concentrations of STIMA-1 from published studies. These values should be used as a reference to guide your experimental design.
| Effect | Cell Lines | STIMA-1 Concentration | Incubation Time | Citation |
| Growth Suppression | Saos-2-His273, H1299-His175 | 2µM | 96 hours | [1] |
| Induction of Apoptosis (sub-G1) | Saos-2-His273 | 15µM | 96 hours | [4] |
| Caspase Activation | H1299-His175 | 15µM | 48 hours | [1][4] |
| Caspase Activation | Saos-2-His273 | 25µM | 48 hours | [1][4] |
| Off-target Caspase Activation | H1299 | 50µM | 48 hours | [1][4] |
| Induction of p53 Target Genes (p21, PUMA, Bax) | H1299-His175 | Not specified | 8-24 hours | [1] |
Key Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of STIMA-1. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Apoptosis Analysis by FACS (Sub-G1 DNA Content)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of STIMA-1 for the appropriate duration (e.g., 96 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Fixation: Wash the cells with PBS and then fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Western Blot for p53 Target Gene Expression
-
Cell Lysis: Treat cells with STIMA-1 for the desired time (e.g., 8-24 hours). Wash the cells with cold PBS and then lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against your target proteins (e.g., p21, PUMA, Bax) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of STIMA-1 in reactivating mutant p53 to induce apoptosis.
Caption: Experimental workflow for optimizing STIMA-1 concentration.
Caption: Troubleshooting workflow for STIMA-1 experiments.
References
Technical Support Center: Managing STIMA-1 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing solubility challenges associated with STIMA-1 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is STIMA-1 and why is its solubility a concern?
A1: STIMA-1 is a low molecular weight compound, identified as a 2-vinylquinazolin-4(3H)-one derivative, that has shown promise in cancer research as a reactivator of mutant p53 protein.[1] Its therapeutic potential is significant as it can induce apoptosis in tumor cells expressing mutant p53.[1][2][3] However, a primary challenge in its experimental use is its poor solubility in aqueous solutions like phosphate-buffered saline (PBS), which can hinder the preparation of consistent and effective concentrations for in vitro and in vivo studies.[2]
Q2: What solvents are recommended for dissolving STIMA-1?
A2: Based on its chemical class (quinazolinone derivative) and supplier data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of STIMA-1. Quinazolinones, in general, exhibit good solubility in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol. Water is generally a poor solvent for these compounds.
Q3: What is the maximum recommended concentration for a STIMA-1 stock solution in DMSO?
A3: A stock solution of at least 10 mM can be prepared by dissolving STIMA-1 in DMSO.[4] It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Q4: How should I store my STIMA-1 stock solution?
A4: STIMA-1 stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For short-term storage (up to one month), -20°C is acceptable, while for long-term storage (up to six months), -80°C is recommended.[4] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: I'm observing precipitation when I dilute my STIMA-1 DMSO stock into my aqueous cell culture medium. What should I do?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer. Please refer to the Troubleshooting Guide below for detailed steps to address this problem. The key is to ensure the final concentration of DMSO in your working solution is as low as possible and that the dilution is performed with vigorous mixing.
Troubleshooting Guide: STIMA-1 Precipitation in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and resolve issues with STIMA-1 precipitation during experimental setup.
Problem: Precipitate forms upon dilution of STIMA-1 DMSO stock solution into aqueous buffer or cell culture medium.
Workflow for Troubleshooting STIMA-1 Precipitation:
Caption: A workflow diagram for troubleshooting STIMA-1 precipitation issues.
| Step | Action | Detailed Explanation |
| 1. Verify Final DMSO Concentration | Check the final percentage of DMSO in your working solution. | High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution when the solvent environment changes drastically. Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium. |
| 2. Optimize Dilution Technique | Improve your method of dilution. | Instead of adding the aqueous medium to your STIMA-1 stock, add the small volume of stock solution dropwise to the larger volume of pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of STIMA-1 that lead to precipitation. |
| 3. Pre-warm the Aqueous Medium | Ensure your buffer or cell culture medium is at the appropriate temperature. | Pre-warming your aqueous medium to 37°C can sometimes improve the solubility of small molecules. |
| 4. Consider Additives (Advanced) | If precipitation persists, consider using solubility-enhancing excipients. | Surfactants: A low concentration of a non-ionic surfactant, such as Pluronic® F-68 or Tween® 80 (e.g., 0.01-0.1%), can help to form micelles that encapsulate the hydrophobic STIMA-1, keeping it in solution. Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol or polyethylene glycol 300 (PEG 300) to the final aqueous solution can increase the overall solvent capacity for STIMA-1. Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with STIMA-1, increasing its aqueous solubility. You may need to pre-incubate STIMA-1 with the cyclodextrin before final dilution. Note: Always perform control experiments to ensure that any additives used do not interfere with your experimental results. |
| 5. Final Check | Visually inspect the final solution. | After preparation, hold the solution up to a light source to check for any visible precipitate or cloudiness. A clear solution indicates successful solubilization. |
Quantitative Data Summary
The following table summarizes the available solubility information for STIMA-1 and related quinazolinone compounds.
| Compound | Solvent | Solubility | Reference |
| STIMA-1 | DMSO | ≥ 10 mM | [4] |
| 4(3H)-Quinazolinone | DMSO | ≥ 100 mg/mL (684.23 mM) | [5] |
| 4(3H)-Quinazolinone | Water | 1.2 mg/mL (8.21 mM; requires sonication) | [5] |
| Pyrazolo quinazoline derivatives | N,N-dimethylformamide (DMF) | Highest solubility among tested organic solvents | [6] |
| Pyrazolo quinazoline derivatives | Dimethyl sulphoxide (DMSO) | Good solubility | [6] |
| Pyrazolo quinazoline derivatives | Ethyl acetate, Tetrahydrofuran, 1,4-dioxane | Moderate to good solubility | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM STIMA-1 Stock Solution in DMSO
Materials:
-
STIMA-1 powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the STIMA-1 powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of STIMA-1 (Molecular Weight: 172.18 g/mol ), you would add 0.5808 mL of DMSO.[4]
-
Carefully add the calculated volume of DMSO to the vial containing the STIMA-1 powder.
-
Vortex the solution thoroughly until the STIMA-1 is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol 2: Preparation of a Working Solution of STIMA-1 for Cell-Based Assays
Materials:
-
10 mM STIMA-1 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer
-
Sterile tubes
Procedure:
-
Determine the final concentration of STIMA-1 required for your experiment. For example, in published studies, STIMA-1 has been used at concentrations ranging from 2 µM to 50 µM in cell-based assays.[2][7][8]
-
Calculate the volume of the 10 mM STIMA-1 stock solution needed to achieve the desired final concentration in your total volume of medium.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the STIMA-1 stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
STIMA-1 Signaling Pathway
STIMA-1 is known to reactivate mutant p53, a critical tumor suppressor protein. The p53 signaling pathway is central to cellular responses to stress, such as DNA damage.
Caption: The signaling pathway of STIMA-1 in reactivating mutant p53.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cibtech.org [cibtech.org]
- 7. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Understanding STIMA-1 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing STIMA-1 in their experiments. Our goal is to clarify the mechanism of STIMA-1 and address specific experimental observations, such as perceived cytotoxicity in p53 null cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for STIMA-1?
A1: STIMA-1 is a small molecule compound identified for its ability to reactivate mutant p53 proteins in tumor cells.[1][2] Its primary mechanism involves restoring the DNA binding and transcriptional activation functions of mutated p53, which in turn induces the expression of p53 target genes and triggers apoptosis in cancer cells harboring these mutations.[1][2][3]
Q2: Is STIMA-1 expected to be cytotoxic in p53 null cells?
A2: Generally, STIMA-1's cytotoxic activity is significantly more potent in cells expressing mutant p53 compared to their p53 null counterparts.[1] Research has shown that cell lines lacking p53 (p53 null) are considerably more resistant to STIMA-1-induced growth inhibition and apoptosis.[1] However, cytotoxicity in p53 null cells can be observed under certain conditions, which is addressed in the troubleshooting section below.
Q3: How does STIMA-1's mechanism differ from conventional chemotherapeutic agents like cisplatin?
A3: STIMA-1 and cisplatin have opposing patterns of activity concerning p53 status. Cisplatin, a DNA-damaging agent, is generally more effective in cells with wild-type p53.[1] In contrast, STIMA-1 demonstrates a preferential cytotoxic effect in tumor cells carrying mutant p53.[1] This highlights STIMA-1's distinct mechanism centered on the reactivation of mutant p53 rather than general DNA damage.[1]
Troubleshooting Guide: Investigating STIMA-1 Cytotoxicity in p53 Null Cells
This guide addresses the specific experimental observation of cytotoxicity in p53 null cells when treated with STIMA-1.
Issue: Unexpected cytotoxicity observed in p53 null cell lines upon STIMA-1 treatment.
Potential Cause 1: High Concentrations of STIMA-1 Leading to Off-Target Effects
At higher concentrations, STIMA-1 may induce cell death through mechanisms independent of mutant p53. Research indicates that while lower concentrations of STIMA-1 induce apoptosis in a mutant p53-dependent manner, higher concentrations can lead to caspase activation irrespective of p53 status.[3]
Suggested Action:
-
Perform a Dose-Response Experiment: To verify if the observed cytotoxicity is concentration-dependent, it is crucial to conduct a dose-response study. This will help determine the IC50 (half-maximal inhibitory concentration) in your p53 null cell line and compare it to a mutant p53-expressing cell line.
-
Refer to Comparative Cytotoxicity Data: The table below summarizes reported differences in STIMA-1's effect based on p53 status.
Table 1: Concentration-Dependent Effects of STIMA-1 on Cell Viability and Caspase Activation
| Cell Line | p53 Status | STIMA-1 Concentration | Observed Effect |
| H1299-His175 | Mutant p53 | 15 µM | 63.3 ± 25.5% active caspase-positive cells |
| H1299 | p53 Null | 15 µM | 22.3 ± 11.9% active caspase-positive cells |
| H1299-His175 | Mutant p53 | 50 µM | Caspase activation observed |
| H1299 | p53 Null | 50 µM | Caspase activation observed (independent of mutant p53) |
| Saos-2-His273 | Mutant p53 | 25 µM | 31.1 ± 8.6% active caspase-positive cells |
| Saos-2 | p53 Null | 25 µM | 13.1 ± 1.3% active caspase-positive cells |
Data synthesized from Zache et al.[3]
Logical Flow for Troubleshooting STIMA-1 Cytotoxicity
Caption: Troubleshooting workflow for unexpected STIMA-1 cytotoxicity.
Potential Cause 2: Activation of p53-Independent Cell Death Pathways
While STIMA-1's primary target is mutant p53, significant cellular stress induced by high concentrations of any compound can potentially trigger p53-independent cell death pathways. These can include:
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Apoptosis: Mediated by factors other than p53.
-
Necroptosis: A form of programmed necrosis.
-
Autophagic Cell Death: Cell death associated with the autophagic machinery.
It is important to note that the direct activation of these pathways by STIMA-1 in p53 null cells is not its established mechanism of action.
Clarification: STIMA-1 vs. STING Agonists
It is crucial to distinguish STIMA-1 from STING (Stimulator of Interferon Genes) agonists. The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and can induce apoptosis and inflammatory responses.[4][5][6] While the STING pathway can induce cell death independently of p53, STIMA-1 is not a STING agonist. The similarity in nomenclature is coincidental.
Signaling Pathway: p53-Independent Apoptosis via STING Activation (for illustrative purposes)
Caption: A simplified p53-independent apoptosis pathway activated by STING.
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
This protocol is adapted from the methodology used in the characterization of STIMA-1.[1]
-
Cell Seeding: Seed cells (e.g., H1299 and H1299-His175) in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of STIMA-1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 96 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Caspase Activation Assay
This protocol allows for the quantification of apoptosis by measuring caspase activity.[3]
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with STIMA-1 at the desired concentrations and for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Caspase Staining: Resuspend cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FAM-VAD-FMK inhibitor) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for the recommended time to allow for the inhibitor to bind to active caspases.
-
Flow Cytometry Analysis: Wash the cells and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the amount of active caspases in the cell population.
-
Data Analysis: Quantify the percentage of cells positive for active caspases.
Experimental Workflow for Investigating STIMA-1 Effects
Caption: Workflow for assessing STIMA-1's differential effects on cell lines.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How the Innate Immune DNA Sensing cGAS-STING Pathway Is Involved in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
interpreting unexpected outcomes in STIMA-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with STIMA-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for STIMA-1?
A1: STIMA-1 is a small molecule that reactivates mutant p53.[1] It functions as a Michael acceptor, a chemical activity that allows it to covalently modify free thiol groups on the mutant p53 protein.[2][3] This modification is believed to restore the DNA binding activity of mutant p53, leading to the induction of p53 target genes and ultimately triggering apoptosis in cancer cells expressing mutant p53.[2][4]
Q2: Does STIMA-1 affect cells that do not express mutant p53?
A2: STIMA-1 shows selectivity for tumor cells carrying mutant p53. Human diploid fibroblasts are significantly more resistant to STIMA-1 compared to tumor cells with either mutant or wild-type p53.[1] However, at high concentrations (e.g., 50µM), STIMA-1 can induce caspase activation and cell death through a p53-independent mechanism.[2][3]
Q3: Does STIMA-1 treatment increase the expression level of the p53 protein itself?
A3: No, studies have shown that the protein level of p53 remains unchanged upon treatment with STIMA-1.[2] Its activity is based on the reactivation of the existing mutant p53 protein, not on increasing its expression.
Q4: How does the potency of STIMA-1 compare to other similar compounds?
A4: STIMA-1 is more potent than the structurally similar compound CP-31398 in suppressing the growth of mutant p53-expressing tumor cells.[2] It is also significantly more efficient at blocking free thiol groups in recombinant mutant p53 protein compared to CP-31398.[2]
Troubleshooting Guide
Issue 1: No significant increase in apoptosis observed after STIMA-1 treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal STIMA-1 Concentration | Titrate STIMA-1 across a range of concentrations. Mutant p53-dependent effects are typically observed in the 15-25µM range.[2][3] Higher concentrations may induce p53-independent effects, while lower concentrations may be insufficient. |
| Incorrect Cell Line | Confirm that your cell line expresses a mutant p53 protein that can be reactivated. Use a p53-null cell line (e.g., H1299, Saos-2) as a negative control and a mutant p53-expressing line (e.g., H1299-His175, Saos-2-His273) as a positive control.[2] |
| Assay Timing | Optimize the treatment duration. Significant caspase activation has been observed after 48 hours of treatment.[2][3] |
| Compound Solubility | Ensure STIMA-1 is fully dissolved in the solvent before adding to the cell culture medium. Poor solubility can reduce its effective concentration. |
Issue 2: High levels of cell death observed in p53-null control cells.
| Possible Cause | Troubleshooting Step |
| STIMA-1 Concentration is Too High | You may be observing p53-independent toxicity. Reduce the concentration of STIMA-1. Studies show that at 50µM, STIMA-1 induces caspase activation regardless of mutant p53 status.[2][3] |
| Off-Target Effects | The observed toxicity may be due to off-target effects of the compound. Consider using an additional negative control, such as treating cells with the vehicle (e.g., DMSO) alone. |
Issue 3: Inconsistent results in p53 DNA binding assays.
| Possible Cause | Troubleshooting Step |
| Qualitative Difference in DNA Binding | Be aware that STIMA-1-induced mutant p53 DNA binding may be qualitatively different from wild-type p53 DNA binding.[2] Competition experiments with a p53 binding site oligonucleotide might not significantly reduce the binding of STIMA-1-treated mutant p53.[2] |
| Sub-optimal Treatment Time | A 3-fold increase in DNA binding was observed after 6 hours of treatment with 8µM STIMA-1.[2] Verify that your treatment time and concentration are optimized for this specific endpoint. |
Issue 4: Lack of efficacy in an in vivo animal model.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | STIMA-1 has poor solubility in aqueous solutions like PBS, which has hampered in vivo studies.[2] This can prevent the compound from reaching the tumor at an effective concentration. |
| Formulation Issues | Consider alternative formulation strategies to improve solubility and bioavailability for in vivo administration. Incorporation of charged groups into the molecular structure of STIMA-1 has been suggested as a potential solution.[2] |
Quantitative Data Summary
Table 1: Effect of STIMA-1 on Caspase Activation
| Cell Line | STIMA-1 Conc. | Treatment Duration | % Active Caspase-Positive Cells (Mean ± SD) | Citation |
| H1299-His175 (mut-p53) | 15µM | 48h | 63.3 ± 25.5% | [2][3] |
| H1299 (p53-null) | 15µM | 48h | 22.3 ± 11.9% | [2][3] |
| H1299-His175 (mut-p53) | 50µM | 48h | Caspase activation observed (p53-independent) | [2][3] |
| Saos-2-His273 (mut-p53) | 25µM | 48h | 31.1 ± 8.6% | [2][3] |
| Saos-2 (p53-null) | 25µM | 48h | 13.1 ± 1.3% | [2][3] |
Table 2: Effect of STIMA-1 on p53 DNA Binding
| Cell Line | STIMA-1 Conc. | Treatment Duration | Outcome | Citation |
| H1299-His175 (mut-p53) | 8µM | 6h | 3-fold increase in p53 DNA binding | [2] |
| H1299-His175 (mut-p53) | Untreated | - | 32.9 ± 16% DNA binding activity | [2] |
| H1299 (p53-null) | Untreated | - | 3.6 ± 2.5% DNA binding activity | [2] |
Table 3: Effect of STIMA-1 on Thiol Groups of Recombinant Mutant p53
| Compound | % Free Thiol Groups Remaining (Mean ± SD) | Citation |
| STIMA-1 | 2.0 ± 0.6% | [2] |
| MIRA-1 | 4.3 ± 0.2% | [2] |
| CP-31398 | 79.0 ± 2.4% | [2] |
Experimental Protocols
1. Caspase Activation Assay (CaspaTag)
This protocol is based on the methodology described in studies investigating STIMA-1.[2][3]
-
Objective: To quantify the percentage of cells undergoing apoptosis by detecting active caspases.
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of STIMA-1 (e.g., 15µM, 25µM, 50µM) or vehicle control for the specified duration (e.g., 48 hours).
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Harvest the cells and wash them with PBS.
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Incubate the cells with a fluorescently labeled caspase inhibitor (e.g., from a CaspaTag™ Pan-Caspase In Situ Assay Kit) according to the manufacturer's instructions. This reagent covalently binds to active caspases.
-
Wash the cells to remove any unbound fluorescent inhibitor.
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Analyze the cell population using a flow cytometer to determine the percentage of fluorescently labeled (caspase-active) cells.
-
2. p53 DNA Binding Assay (TransAM™ Assay)
This protocol is based on the methodology described in studies investigating STIMA-1.[2]
-
Objective: To measure the DNA binding activity of p53 from cell extracts.
-
Methodology:
-
Treat cells (e.g., H1299-His175) with STIMA-1 (e.g., 8µM) for the desired time (e.g., 6 hours).
-
Prepare nuclear extracts from both treated and untreated cells.
-
Use a commercial ELISA-based kit, such as the TransAM™ p53 Transcription Factor Assay Kit.
-
Add the nuclear extracts to a 96-well plate that has been pre-coated with an oligonucleotide containing a p53 consensus binding site.
-
Incubate to allow p53 present in the extracts to bind to the oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
Add a primary antibody specific for the p53 protein.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
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Add the developing solution (e.g., TMB substrate) and measure the absorbance at 450 nm using an ELISA plate reader. The absorbance is proportional to the amount of DNA-bound p53.
-
3. Thiol Group Competition Assay
This protocol is based on the methodology described in studies investigating STIMA-1.[2]
-
Objective: To determine if STIMA-1 can bind to free thiol groups within living cells.
-
Methodology:
-
Seed cells (e.g., H1299-His175) on a chamber slide.
-
Pre-treat the cells with STIMA-1 for a specified period.
-
Following the pre-treatment, add a fluorescent maleimide conjugate (e.g., FITC-maleimide) to the cells. Maleimides react with free thiol groups.
-
Incubate for a short period to allow the reaction to occur.
-
Wash the cells to remove any unreacted fluorescent conjugate.
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Fix the cells and analyze them using fluorescence microscopy.
-
A reduction in fluorescence in STIMA-1 pre-treated cells compared to control cells indicates that STIMA-1 has bound to the cellular thiol groups, making them unavailable to react with the fluorescent maleimide.
-
Visualizations
Caption: Proposed signaling pathway for STIMA-1 reactivating mutant p53.
Caption: Troubleshooting workflow for unexpected STIMA-1 experimental results.
References
improving the efficacy of STIMA-1 treatment in resistant cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the use of STIMA-1, particularly in the context of resistant cell lines. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for STIMA-1?
STIMA-1 is a potent and selective small molecule inhibitor of the STING (Stimulator of Interferon Genes) pathway. It specifically targets the cGAMP-binding domain of STING, preventing its conformational activation and the subsequent downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. In sensitive cancer cell lines, this inhibition can lead to reduced cell proliferation and apoptosis.
Q2: My cancer cell line, which was initially sensitive to STIMA-1, has developed resistance. What are the potential mechanisms?
Several mechanisms can lead to acquired resistance to STIMA-1. Based on preclinical models, the most common include:
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Upregulation of alternative survival pathways: Cells may compensate for the inhibition of the STING pathway by activating other pro-survival signaling cascades, such as the PI3K/Akt or MAPK/ERK pathways.
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/ABCB1), can actively pump STIMA-1 out of the cell, reducing its intracellular concentration and efficacy.
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Target modification: While less common for STIMA-1, mutations in the STING protein could potentially alter the drug binding site, though this has not yet been clinically reported.
Q3: How can I determine the IC50 value of STIMA-1 in my cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay. This involves treating your cells with a range of STIMA-1 concentrations for a specified period (e.g., 72 hours) and then measuring the relative number of viable cells. The IC50 is the concentration of STIMA-1 that reduces cell viability by 50% compared to an untreated control. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide: Overcoming STIMA-1 Resistance
This guide provides a structured approach to identifying the cause of STIMA-1 resistance and suggests potential strategies to overcome it.
Issue 1: Decreased Sensitivity to STIMA-1 in a Previously Sensitive Cell Line
This is often the first indication of acquired resistance. The troubleshooting workflow is designed to first confirm the resistance phenotype and then investigate the underlying mechanism.
Step 1: Confirm Resistance
Before investing significant resources, it is crucial to confirm the observed resistance.
-
Action: Perform a dose-response curve and calculate the IC50 value for STIMA-1 in your suspected resistant cell line and compare it to the parental (sensitive) cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant line compared to the parental line confirm resistance.
Table 1: Comparative IC50 Values for STIMA-1
| Cell Line | STIMA-1 IC50 (µM) | Fold Change in Resistance |
| Parental (Sensitive) | 0.5 ± 0.08 | 1x |
| Resistant Sub-clone | 8.2 ± 1.2 | 16.4x |
Step 2: Investigate Potential Mechanisms
STIMA-1 resistance is often associated with the compensatory activation of pathways like PI3K/Akt or MAPK/ERK.
-
Action: Use Western blotting to analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) in both sensitive and resistant cells, with and without STIMA-1 treatment.
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Expected Outcome: Resistant cells may show elevated basal levels of p-Akt or p-ERK, or these markers may remain phosphorylated even in the presence of STIMA-1.
Table 2: Western Blot Densitometry Analysis (Relative Phospho-Protein Levels)
| Cell Line | Treatment | Relative p-Akt Levels | Relative p-ERK Levels |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | STIMA-1 (1 µM) | 0.4 | 0.5 |
| Resistant | Vehicle | 2.5 | 2.8 |
| Resistant | STIMA-1 (1 µM) | 2.3 | 2.6 |
Overexpression of efflux pumps like P-gp can reduce intracellular STIMA-1 levels.
-
Action: Perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for P-gp. Reduced intracellular accumulation of rhodamine 123 in resistant cells suggests increased efflux pump activity.
-
Expected Outcome: Resistant cells will show lower fluorescence intensity compared to parental cells, indicating higher efflux activity. This can be reversed by a known P-gp inhibitor like verapamil.
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can implement targeted strategies to restore sensitivity to STIMA-1.
-
If alternative pathways are upregulated: Consider combination therapy. For example, if the PI3K/Akt pathway is activated, co-administering STIMA-1 with a PI3K inhibitor (e.g., GDC-0941) may restore sensitivity.
-
If drug efflux is increased: Use STIMA-1 in combination with an efflux pump inhibitor. While many of these are not clinically approved, experimental agents like verapamil or tariquidar can validate the mechanism in vitro.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of STIMA-1 in complete growth medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x STIMA-1 dilutions to the appropriate wells. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the STIMA-1 concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Lysis: Treat sensitive and resistant cells with STIMA-1 (e.g., 1 µM) or vehicle for a specified time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Minimizing Variability in STIMA-1-Based Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in STIMA-1-based cell viability assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is STIMA-1 and how does it affect cell viability?
A1: STIMA-1 is a small molecule compound that has been shown to reactivate mutant p53, a tumor suppressor protein that is often inactivated in cancer cells.[1][2] By restoring the function of mutant p53, STIMA-1 can induce the expression of p53 target genes involved in apoptosis (programmed cell death), leading to a decrease in the viability of cancer cells harboring these mutations.[1]
Q2: Which cell viability assay is commonly used with STIMA-1?
A2: The WST-1 (Water Soluble Tetrazolium salt-1) assay is a frequently used colorimetric assay to assess cell viability in response to STIMA-1 treatment.[3] This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[3]
Q3: What is the underlying principle of the WST-1 assay?
A3: The WST-1 assay is based on the reduction of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution at a specific wavelength (typically around 450 nm).[3][4]
Troubleshooting Guide
Variability in cell viability assays can arise from multiple sources, ranging from cell culture practices to assay execution. This guide provides solutions to common problems encountered during STIMA-1-based WST-1 assays.
Issue 1: High Variability Between Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a major source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, STIMA-1, or WST-1 reagent.[5]
-
Edge Effects: The outer wells of a 96-well plate are prone to increased evaporation and temperature fluctuations, leading to altered cell growth and assay results.[6][7][8][9]
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Optimize Cell Seeding Technique | Ensure a homogeneous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. For adherent cells, allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell attachment.[10] |
| Improve Pipetting Technique | Use calibrated pipettes and practice consistent, slow, and deliberate pipetting. When adding reagents, place the pipette tip at the same angle and depth in each well. Reverse pipetting can improve accuracy for viscous solutions.[11] |
| Mitigate Edge Effects | Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[7][12] Some plates are designed with moats that can be filled with liquid to reduce this effect.[7] |
Issue 2: High Background Absorbance
Possible Causes:
-
Contamination: Bacterial or fungal contamination can contribute to the reduction of WST-1, leading to false-positive signals.
-
Phenol Red Interference: Phenol red in the culture medium can contribute to the background absorbance at 450 nm.[4]
-
Compound Interference: STIMA-1 itself or its vehicle (e.g., DMSO) might directly react with the WST-1 reagent.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Maintain Aseptic Technique | Regularly check cell cultures for any signs of contamination. Use sterile techniques and reagents throughout the experiment. |
| Use Phenol Red-Free Medium | For the final WST-1 incubation step, consider using a phenol red-free medium to reduce background absorbance. |
| Include Proper Controls | Always include "no-cell" control wells containing medium and STIMA-1 at the highest concentration used in the experiment to determine if the compound interferes with the WST-1 reagent. |
Issue 3: Low Absorbance Readings or Poor Signal-to-Noise Ratio
Possible Causes:
-
Insufficient Cell Number: The number of viable cells may be too low to generate a strong signal.
-
Suboptimal Incubation Time: The incubation time with the WST-1 reagent may be too short for sufficient formazan production.
-
Incorrect Wavelength: The absorbance is being read at a suboptimal wavelength.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Optimize Seeding Density | Perform a cell titration experiment to determine the optimal cell seeding density that results in a linear relationship between cell number and absorbance.[13][14] |
| Optimize WST-1 Incubation Time | The optimal incubation time can vary between cell lines. Test different incubation times (e.g., 1, 2, 4 hours) to find the time point that yields the best signal-to-noise ratio without reaching a plateau. |
| Verify Plate Reader Settings | Ensure the microplate reader is set to measure absorbance at the correct wavelength for the formazan product (typically 440-450 nm) and a reference wavelength (e.g., >600 nm) to subtract background absorbance.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density for WST-1 Assay
-
Prepare Cell Suspension: Harvest and count cells, ensuring high viability (>95%). Resuspend the cells in a complete culture medium to a concentration of 2 x 10^5 cells/mL.
-
Serial Dilutions: Perform a 2-fold serial dilution of the cell suspension in a separate 96-well plate or tubes to create a range of cell concentrations (e.g., from 1 x 10^5 to 3,125 cells/mL).
-
Seed the Plate: Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate. Include "blank" wells containing 100 µL of medium only.
-
Incubation: Incubate the plate for the intended duration of your STIMA-1 experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Perform WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure Absorbance: Shake the plate for 1 minute and measure the absorbance at 450 nm with a reference wavelength of 650 nm.
-
Analyze Data: Subtract the average absorbance of the blank wells from all other wells. Plot the mean absorbance versus the number of cells seeded. The optimal seeding density should fall within the linear range of this curve.
Protocol 2: STIMA-1 Cell Viability Assay using WST-1
-
Cell Seeding: Seed cells at the predetermined optimal density in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours.
-
STIMA-1 Treatment: Prepare serial dilutions of STIMA-1 in culture medium. Remove the old medium from the wells and add 100 µL of the STIMA-1 dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for the optimized duration (e.g., 2 hours) at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm (reference wavelength 650 nm).
-
Data Analysis: Calculate the percentage of cell viability for each STIMA-1 concentration relative to the vehicle control.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of STIMA-1 in various cell lines, as reported in the literature. This data can serve as a reference for expected outcomes.
| Cell Line | p53 Status | STIMA-1 IC50 (µM) |
| H1299-His175 | Mutant p53 | 3.4 |
| Saos-2-His273 | Mutant p53 | 4.9 |
| H1299 | p53 Null | 9.6 |
| Saos-2 | p53 Null | 11.4 |
| HCT116 p53+/+ | Wild-type p53 | 13.2 |
| HCT116 p53-/- | p53 Null | 14.7 |
| Human Diploid Fibroblasts | Wild-type p53 | 20.3 |
Data extracted from a study on the effects of STIMA-1 on various cell lines.
Visualizations
STIMA-1 Experimental Workflow
Caption: A flowchart illustrating the key steps in a STIMA-1 cell viability experiment.
STIMA-1-Induced p53 Signaling Pathway
Caption: Reactivation of mutant p53 by STIMA-1 leads to the transcription of pro-apoptotic genes.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. usascientific.com [usascientific.com]
- 8. biospherix.com [biospherix.com]
- 9. scipro.com [scipro.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Lack of p21 Induction After STIMA-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of p21 induction following treatment with STIMA-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of STIMA-1, and how does it lead to p21 induction?
A1: STIMA-1 is a small molecule compound that has been shown to reactivate mutant forms of the tumor suppressor protein p53.[1][2] By binding to mutant p53, STIMA-1 can restore its normal tumor-suppressive functions, including its ability to bind to DNA and activate the transcription of its target genes.[1][2][3] One of the key downstream targets of p53 is the gene CDKN1A, which encodes the p21 protein.[1] Activated p53 binds to the promoter of the CDKN1A gene, leading to increased transcription and subsequent translation of the p21 protein. The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest, allowing for DNA repair or, in some cases, triggering apoptosis.[4][5] Therefore, successful STIMA-1 treatment in cells with mutant p53 is expected to result in a measurable increase in both p21 mRNA and protein levels.[1]
Q2: At what concentration and for how long should I treat my cells with STIMA-1 to observe p21 induction?
A2: The optimal concentration and duration of STIMA-1 treatment can vary significantly depending on the cell line and experimental conditions. Published studies have reported using STIMA-1 at concentrations ranging from 2 µM to 50 µM.[6][7] Induction of p53 target genes like p21 has been observed as early as 8 hours after treatment, with more robust effects often seen at 24 to 48 hours.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: I am not observing p21 induction after STIMA-1 treatment. What are the potential reasons?
A3: Several factors could contribute to the absence of p21 induction. These can be broadly categorized as issues with the compound itself, the cell line being used, or the experimental procedures.
Potential Reasons for Lack of p21 Induction:
-
Compound Inactivity: The STIMA-1 compound may have degraded due to improper storage or handling.
-
Cell Line Issues:
-
p53 Status: STIMA-1's primary mechanism for p21 induction is through the reactivation of mutant p53.[1][2] If your cell line is p53-null (does not express p53) or expresses wild-type p53, STIMA-1 may not induce p21 through this pathway.[1] The p53 status of your cell line should be verified.
-
Compromised Downstream Signaling: The signaling pathway downstream of p53 may be compromised. This could include mutations in the CDKN1A (p21) gene itself or in its regulatory elements, preventing its transcription even with activated p53.[8]
-
Cellular Resistance: The cells may have developed resistance to compounds that reactivate p53.[8]
-
-
Experimental/Technical Issues:
-
Incorrect Concentration or Duration: The concentration of STIMA-1 used may be too low, or the treatment duration may be too short to elicit a response.
-
Assay Sensitivity: The methods used to detect p21 (e.g., Western blot, qPCR) may not be sensitive enough to detect small changes in expression.
-
Rapid Protein Degradation: The p21 protein might be rapidly degraded by the proteasome after being synthesized.[8]
-
Troubleshooting Guides
Problem 1: No detectable increase in p21 protein by Western Blot.
If you do not observe an increase in p21 protein levels after STIMA-1 treatment, follow these troubleshooting steps.
Troubleshooting Workflow for Lack of p21 Protein Induction
Caption: A logical workflow for troubleshooting the lack of p21 protein induction.
Step-by-Step Guide:
-
Verify the p53 Status of Your Cell Line: STIMA-1-mediated p21 induction is dependent on the presence of mutant p53.[1] Confirm the p53 status of your cells through sequencing or by checking a reliable cell line database. If the cells are p53-null or wild-type, p21 induction via this mechanism is not expected.
-
Ensure STIMA-1 Integrity and Activity:
-
Storage: Confirm that the STIMA-1 compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of STIMA-1 from a stock solution for each experiment.
-
Dose-Response: Perform a dose-response experiment with a range of STIMA-1 concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line.
-
-
Optimize Western Blot Protocol:
-
Protein Loading: Ensure you are loading a sufficient amount of total protein lysate (typically 20-40 µg) per lane.
-
Antibody Quality: Use a p21 antibody that is validated for Western blotting and stored correctly. Consider trying a different antibody if the issue persists.
-
Transfer Efficiency: Since p21 is a relatively small protein (~21 kDa), optimize your transfer conditions to prevent it from passing through the membrane.[9] Using a 0.22 µm PVDF membrane and shorter transfer times may be beneficial.[9] Always check transfer efficiency with Ponceau S staining.
-
-
Investigate p21 Protein Stability: It is possible that p21 is being synthesized but then rapidly degraded. To test this, co-treat your cells with STIMA-1 and a proteasome inhibitor (e.g., MG132).[8] If p21 protein levels are restored, this indicates rapid degradation is occurring.
Problem 2: No detectable increase in p21 mRNA by RT-qPCR.
If you have confirmed that your experimental setup is appropriate but still do not see an increase in p21 mRNA, consider the following:
Troubleshooting Workflow for Lack of p21 mRNA Induction
Caption: A logical workflow for troubleshooting the lack of p21 mRNA induction.
Step-by-Step Guide:
-
Assess RNA Quality: Ensure that the RNA extracted from your cells is of high quality and not degraded. Check the A260/280 and A260/230 ratios and run an aliquot on an agarose gel to visualize the integrity of the ribosomal RNA bands.
-
Verify cDNA Synthesis: Ensure that the reverse transcription reaction was successful. Include a "no reverse transcriptase" control to check for genomic DNA contamination. Also, confirm the amplification of a housekeeping gene with a consistent Ct value across samples.
-
Optimize qPCR Conditions:
-
Primer Efficiency: Validate the efficiency of your p21 primers by running a standard curve.
-
Annealing Temperature: Optimize the annealing temperature to ensure specific amplification of the p21 transcript.
-
Melt Curve Analysis: Always include a melt curve analysis to confirm the amplification of a single, specific product.[8]
-
-
Confirm p53 Activation: To confirm that STIMA-1 is activating p53 in your cells, check for the induction of other known p53 target genes, such as PUMA or Bax.[1] If these genes are induced, but CDKN1A (p21) is not, it may suggest a specific issue with the regulation of the CDKN1A gene in your cell line, such as epigenetic silencing.
Data Presentation
Table 1: Recommended Starting Conditions for STIMA-1 Treatment
| Parameter | Recommended Range | Notes |
| STIMA-1 Concentration | 2 µM - 50 µM | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Treatment Duration | 8 - 48 hours | A time-course experiment is recommended to identify the peak of p21 induction. |
| Cell Confluency | 60-80% | Ensure cells are in the exponential growth phase at the time of treatment. |
Table 2: Example Reagent Concentrations for Western Blotting
| Reagent | Suggested Dilution/Concentration |
| Primary p21 Antibody | 1:500 - 1:1000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 |
| Loading Control Antibody (e.g., GAPDH, β-actin) | 1:1000 - 1:10000 |
Experimental Protocols
Western Blotting for p21
This is a general protocol and may require optimization.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5-10 minutes.
-
Load 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a 0.22 µm PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary p21 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control.
-
RT-qPCR for p21 mRNA
This is a general protocol and may require optimization.
-
RNA Extraction:
-
Extract total RNA from cells using a commercial kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH, ACTB), and SYBR Green master mix.
-
Example Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of p21 mRNA using the ΔΔCt method.
-
Signaling Pathway Diagram
Caption: STIMA-1 signaling pathway leading to p21-mediated cell cycle arrest.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing STIM1 Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the in vivo delivery of Stromal Interaction Molecule 1 (STIM1). STIM1 is a crucial protein that regulates intracellular calcium levels by sensing calcium concentration in the endoplasmic reticulum (ER) and activating ORAI1 calcium channels in the plasma membrane.[1][2][3] This process, known as store-operated calcium entry (SOCE), is vital for numerous cellular functions.[1][3] Dysregulation of STIM1 is implicated in various diseases, making it a significant therapeutic target.[1][3]
This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vivo STIM1 delivery experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of STIM1 and why is its in vivo delivery important?
A1: The STIM1 protein is a calcium sensor located in the membrane of the endoplasmic reticulum (ER).[1][2] When calcium levels in the ER are depleted, STIM1 undergoes a conformational change, oligomerizes, and moves to ER-plasma membrane junctions.[2][4][5] At these junctions, it activates ORAI1, a calcium channel, initiating calcium influx into the cell to replenish ER stores and support various calcium-dependent functions.[1][3] In vivo delivery of STIM1 is critical for studying its role in disease models and for developing therapies for conditions where STIM1 function is compromised, such as certain immune disorders and myopathies.[1][6]
Q2: What are the main strategies for delivering STIM1 or its genetic material in vivo?
A2: The primary strategies for in vivo delivery include:
-
Gene Therapy (AAV Vectors): Using adeno-associated virus (AAV) vectors to deliver the STIM1 gene. This approach is favored for its safety profile and efficiency in transducing various tissues.[7] Optimization of the AAV capsid and promoter can enhance tissue specificity and expression levels.[8][9][10]
-
mRNA Delivery (Lipid Nanoparticles - LNPs): Encapsulating STIM1 mRNA in LNPs. This method has gained prominence, as demonstrated by its success in vaccines, and offers a transient expression of the protein.[11][12]
-
Protein Delivery (Lipid Nanoparticles - LNPs): Directly delivering the STIM1 protein. This is more challenging but can be achieved by modifying the protein's charge or using "cloaking" techniques to enable encapsulation within LNPs.[11][13][14]
Q3: What are the major challenges associated with in vivo STIM1 delivery?
A3: Key challenges include:
-
Immunogenicity: Both viral vectors and LNPs can trigger an immune response, potentially leading to clearance of the vector and reduced efficacy.[][16]
-
Off-Target Effects: Lack of specificity can lead to delivery to non-target tissues, causing unwanted side effects.[16] For example, STIM1 is known to interact with voltage-gated calcium channels (CaV1.2), and its misexpression could affect excitable cells.[17]
-
Blood-Brain Barrier (BBB): For neurological applications, the BBB presents a significant obstacle for systemic delivery methods.[16]
-
Low Transduction/Transfection Efficiency: Achieving therapeutically relevant levels of STIM1 expression in the target tissue can be difficult.[7]
-
Vector Stability and Biodistribution: Ensuring the delivery vehicle remains stable in circulation and preferentially accumulates in the target organ is a complex pharmacological challenge.[]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: AAV-Mediated STIM1 Gene Delivery
Q: I am observing low STIM1 expression in my target tissue after systemic AAV injection. What could be the cause and how can I fix it?
A: Low expression can stem from several factors. Here is a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate AAV Serotype | Select a serotype with known tropism for your target tissue (e.g., AAV9 for CNS, AAV8 for liver). | Different AAV serotypes have distinct surface capsid proteins that determine which tissues they can efficiently infect. |
| Low Vector Titer/Dose | Verify the vector titer (in vg/mL) using qPCR or ddPCR. If the titer is low, re-purify or produce a new batch. Consider increasing the injected dose within safe limits. | An insufficient number of viral genomes delivered to the target tissue will result in low transgene expression. Production issues can lead to low titers.[7] |
| Immune Response | Check for pre-existing neutralizing antibodies (NAbs) in your animal model. If NAbs are present, consider using a different AAV serotype or an alternative delivery method. | Pre-existing immunity to AAV can lead to rapid clearance of the vector before it reaches the target tissue. |
| Suboptimal Promoter | Ensure the promoter in your AAV construct is active in the target cell type. A ubiquitous promoter (e.g., CMV, CAG) or a cell-specific promoter may be required. | The promoter drives transgene expression. If it is not active in the target cells, STIM1 will not be expressed even if the gene is delivered successfully. |
| Incorrect Injection Route | For localized expression, consider direct tissue injection (e.g., intracerebral). For systemic targets, ensure proper intravenous or intraperitoneal injection technique. | The administration route significantly impacts vector biodistribution and transduction efficiency in target organs.[9] |
Category 2: LNP-Mediated STIM1 mRNA/Protein Delivery
Q: My LNP formulation is showing high toxicity or is being cleared too rapidly in vivo. How can I optimize it?
A: LNP performance is highly dependent on its composition. The following table provides optimization strategies.
| Potential Cause | Troubleshooting Step | Rationale |
| High Cationic Lipid Content | Reduce the proportion of cationic lipid (e.g., DOTAP) in the formulation. Screen different ionizable lipids. | Cationic lipids are essential for encapsulating nucleic acids but can cause membrane disruption and toxicity at high concentrations. |
| PEG-Lipid Issues | Optimize the length and density of the PEG-lipid. A shorter PEG chain may reduce stability but can improve cellular uptake. | The PEG layer provides stealth properties to avoid immune clearance, but a dense layer can hinder endosomal escape and payload release (the "PEG dilemma"). |
| Particle Size and Polydispersity | Use microfluidic mixing for formulation to ensure uniform particle size (~80-150 nm) and low polydispersity index (PDI < 0.2). | Large or aggregated particles are more likely to be cleared by the reticuloendothelial system (RES) and can cause embolisms.[14] |
| Protein Corona Formation | Characterize the protein corona that forms on your LNPs in plasma. Adjust surface chemistry (e.g., PEGylation) to minimize opsonin binding. | Upon injection, plasma proteins adsorb to the LNP surface, affecting its biodistribution, clearance, and cellular uptake.[] |
Experimental Protocols
Protocol 1: Quantification of STIM1 Expression via Western Blot
This protocol details the quantification of STIM1 protein expression in tissue lysates.
1. Tissue Homogenization: a. Excise ~50-100 mg of target tissue and immediately flash-freeze in liquid nitrogen. b. Homogenize the frozen tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (total protein lysate).
2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer: a. Normalize protein samples to a final concentration of 1-2 µg/µL in Laemmli sample buffer. b. Load 20-40 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at 150V for 60-90 minutes. d. Transfer proteins to a PVDF membrane at 100V for 90 minutes.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against STIM1 (e.g., Rabbit anti-STIM1, diluted 1:1000 in blocking buffer) overnight at 4°C. c. Wash the membrane 3 times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, diluted 1:5000) for 1 hour at room temperature. e. Wash the membrane 3 times with TBST for 10 minutes each.
5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence detection system. c. Quantify band intensity using software like ImageJ. Normalize STIM1 band intensity to a loading control (e.g., GAPDH, β-actin).
Visualizations
Signaling Pathway & Experimental Workflow Diagrams
References
- 1. STIM1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. STIM1 - Wikipedia [en.wikipedia.org]
- 3. What are STIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of STIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. STIM1 as a key regulator for Ca2+ homeostasis in skeletal-muscle development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bostonbib.com [bostonbib.com]
- 8. AAV Vector Optimization Strategy: Enhancing Infection Efficiency And Targeting [creative-biogene.com]
- 9. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Next-Generation Protein Delivery via Lipid Nanoparticles — Nano Magazine - Latest Nanotechnology News [nano-magazine.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lipid Nanoparticle Delivery of Small Proteins for Potent In Vivo RAS Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multifaceted Approach to Optimizing AAV Delivery to the Brain for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Target Molecules of STIM Proteins in the Central Nervous System [frontiersin.org]
Validation & Comparative
Validating the p53-Dependent Activity of STIMA-1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STIMA-1's performance against other p53-reactivating molecules, supported by experimental data and detailed protocols. STIMA-1 is a small molecule that has been shown to reactivate mutant p53, a protein frequently inactivated in human cancers, thereby representing a promising avenue for targeted cancer therapy.
STIMA-1 (2-styrylquinazolin-4(3H)-one) has been identified as a compound capable of inducing apoptosis and suppressing cell growth in a manner dependent on the expression of mutant p53.[1] Unlike some other p53-targeting compounds, STIMA-1's mechanism of action appears distinct from that of conventional chemotherapeutic agents like cisplatin, offering a potential new strategy for treating tumors carrying p53 mutations.[1] This guide will delve into the experimental evidence validating STIMA-1's p53-dependent activity, comparing it with other notable small molecules in the field.
Comparative Efficacy of p53-Reactivating Compounds
The reactivation of mutant p53 is a key goal in modern cancer therapy. Several small molecules, including STIMA-1, CP-31398, PRIMA-1, and MIRA-1, have been investigated for their ability to restore wild-type function to mutant p53.[1][2] However, their efficacy and mechanisms of action vary.
| Compound | p53-Dependent Apoptosis | Induction of p53 Target Genes | p53-Independent Effects | Mechanism of Action |
| STIMA-1 | Yes[1][2] | Yes (p21, PUMA, Bax)[1] | Minimal reported[1] | Restores mutant p53 DNA binding, potentially through covalent modification of thiol groups.[1][3] |
| CP-31398 | Disputed | Yes, but also p53-independent induction of PUMA and p21.[1] | Yes, acts as a DNA-damaging agent.[1] | Initially thought to stabilize p53, but structural studies did not confirm binding.[1] |
| PRIMA-1 | Yes[1][4] | Yes[4] | Not extensively reported | Reactivates mutant p53, leading to apoptosis.[1][4] |
| MIRA-1 | Yes[1] | Yes[4] | Not extensively reported | Reactivates mutant p53, potentially through covalent modification of thiol groups.[1] |
Experimental Validation of STIMA-1's p53-Dependent Activity
A series of experiments have been conducted to validate that STIMA-1's effects are mediated through the p53 pathway. These studies often utilize cell lines with and without mutant p53 expression, or with inducible expression of the mutant protein.
Mutant p53-Dependent Growth Inhibition
The growth inhibitory effects of STIMA-1 were assessed using a WST-1 proliferation assay in Saos-2 cells (p53-null) and Saos-2-His273 cells (expressing mutant p53). A significant mutant p53-dependent inhibition of cell growth was observed with STIMA-1.[1]
| Cell Line | p53 Status | STIMA-1 Effect |
| Saos-2 | Null | Minimal growth inhibition |
| Saos-2-His273 | Mutant (His273) | Significant growth inhibition[1] |
Induction of Apoptosis
STIMA-1 has been shown to trigger apoptosis in a mutant p53-dependent manner, as measured by caspase activation.[1][3]
| Cell Line | Treatment | % Active Caspase-Positive Cells |
| Saos-2-His273 | 15µM STIMA-1 | 43.2%[1] |
| Saos-2-His273 (doxycycline-treated to downregulate p53) | 15µM STIMA-1 | 20.3%[1] |
| H1299-His175 | 15µM STIMA-1 (48h) | 63.3%[3] |
| H1299 (p53-null) | 15µM STIMA-1 (48h) | 22.3%[3] |
Restoration of p53 DNA Binding
A key function of wild-type p53 is its ability to bind to DNA and regulate gene expression. STIMA-1 has been demonstrated to restore this function to mutant p53.
| Cell Line | Treatment | p53 DNA Binding Activity (relative to positive control) |
| H1299 (p53-null) | Untreated | 3.6% |
| H1299-His175 | Untreated | 32.9% |
| H1299-His175 | 8µM STIMA-1 (6h) | ~99% (3-fold increase)[1] |
Signaling Pathways and Experimental Workflows
The proposed mechanism of STIMA-1 action involves the restoration of mutant p53's ability to bind DNA and activate downstream target genes, leading to apoptosis.
Caption: Proposed Signaling Pathway of STIMA-1.
The validation of STIMA-1's activity typically follows a structured experimental workflow.
Caption: Experimental Workflow for STIMA-1 Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to validate STIMA-1's activity.
WST-1 Proliferation Assay
This assay is used to assess cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of STIMA-1.
-
Incubation: Incubate the plates for the desired duration (e.g., 96 hours).
-
WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase Activation Assay
This assay detects the activation of caspases, a hallmark of apoptosis, using flow cytometry.
-
Cell Treatment: Treat cells with STIMA-1 for the specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Staining: Resuspend cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FITC-VAD-FMK).
-
Incubation: Incubate for 20 minutes at 37°C.
-
Washing: Wash the cells to remove unbound inhibitor.
-
FACS Analysis: Analyze the cells by flow cytometry to quantify the percentage of fluorescently labeled (caspase-active) cells.
TransAM p53 DNA Binding Assay
This ELISA-based assay quantifies the amount of active p53 that can bind to its consensus DNA sequence.
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.
-
Assay Plate: Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the p53 consensus binding site.
-
Incubation: Incubate for 1 hour to allow p53 to bind to the DNA.
-
Primary Antibody: Add a primary antibody specific for the p53 protein.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Developing Solution: Add a developing solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of DNA-bound p53.
Western Blot for p53 Target Genes
This technique is used to detect the protein levels of p53 target genes.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, PUMA, Bax, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
STIMA-1 vs. PRIMA-1: A Comparative Analysis of Efficacy in Mutant p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. Its mutation is a common event in a majority of human cancers, often leading to uncontrolled cell proliferation and resistance to therapy. The reactivation of mutant p53 (mutp53) has therefore emerged as a promising strategy in oncology. This guide provides a comparative analysis of two small molecules, STIMA-1 and PRIMA-1, that have been investigated for their ability to restore the tumor-suppressive function of mutant p53.
Overview of STIMA-1 and PRIMA-1
Both STIMA-1 and PRIMA-1 are low molecular weight compounds designed to reactivate mutant p53, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While they share a common therapeutic goal, their development, mechanism of action, and the extent of their evaluation differ significantly.
STIMA-1 was identified for its ability to stimulate the DNA binding of mutant p53 and induce the expression of p53 target proteins.[1][2] It has demonstrated a mutant p53-dependent growth inhibitory effect in cancer cells.[1]
PRIMA-1 and its more potent methylated analog, PRIMA-1Met (APR-246 or eprenetapopt) , have been more extensively studied.[3][4] PRIMA-1 is converted to a reactive intermediate that covalently modifies thiol groups within the mutant p53 protein, thereby restoring its wild-type conformation and function.[3][5] APR-246 has progressed to numerous clinical trials, particularly for hematological malignancies.[4][6][7]
Quantitative Data Presentation
The following table summarizes the available quantitative data on the efficacy of STIMA-1 and PRIMA-1. Direct head-to-head comparative studies are limited; therefore, the data is presented from individual studies and should be interpreted within the context of the specific experimental systems used.
| Parameter | STIMA-1 | PRIMA-1 / APR-246 | Cell Lines / Model | Source |
| IC50 (µM) | 3.4 | Not explicitly stated in the same format; efficacy measured by other means. | H1299-His175 (mutant p53) | [1] |
| 4.9 | Saos-2-His273 (mutant p53) | [1] | ||
| 9.6 | H1299 (p53 null) | [1] | ||
| 11.4 | Saos-2 (p53 null) | [1] | ||
| 20.3 | Human Diploid Fibroblasts (normal cells) | [1] | ||
| Apoptosis Induction | 63.3% caspase-positive cells at 15µM | Efficiently induces apoptosis, associated with caspase-3 activation and PARP cleavage. | H1299-His175 (mutant p53) | [1] |
| 31.1% caspase-positive cells at 25µM | Saos-2-His273 (mutant p53) | [1] | ||
| Clinical Efficacy (APR-246 + Azacitidine) | Not in clinical trials | Complete Remission (CR) Rate: 37% | Patients with TP53-mutant Acute Myeloid Leukemia (AML) | [8] |
| Overall Response Rate (ORR): 71% | Patients with TP53-mutant Myelodysplastic Syndromes (MDS) and AML | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Growth Suppression Assay (WST-1 for STIMA-1)
-
Cell Seeding: Cancer cell lines (e.g., H1299-His175, Saos-2-His273, and their p53 null counterparts) are seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, cells are treated with varying concentrations of STIMA-1 (e.g., 0-100 µM).
-
Incubation: The cells are incubated for a specified period (e.g., 96 hours).
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for 1-4 hours. This reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[1]
Caspase Activation Assay (for STIMA-1)
-
Cell Treatment: Cells are seeded and treated with STIMA-1 (e.g., 15µM) for a specified time (e.g., 48 hours).
-
Caspase Staining: A fluorescently labeled pan-caspase inhibitor (e.g., from a CaspaTag kit) is added to the cell culture. This inhibitor binds to activated caspases.
-
Flow Cytometry Analysis: The cells are harvested, washed, and analyzed by flow cytometry.
-
Quantification: The percentage of fluorescently labeled (caspase-positive) cells is determined, indicating the level of apoptosis induction.[1]
p53 DNA Binding Assay (TransAM for STIMA-1)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with STIMA-1 (e.g., 8µM for 6 hours).
-
Assay Procedure: The TransAM assay is performed according to the manufacturer's instructions. This ELISA-based assay quantifies the binding of active p53 from the nuclear extracts to a consensus DNA-binding sequence immobilized on a plate.
-
Detection: A primary antibody specific for the p53 protein is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: A colorimetric substrate for HRP is added, and the absorbance is read on a spectrophotometer. The intensity of the signal is proportional to the amount of p53 bound to the DNA.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of mutant p53 reactivation by STIMA-1 and PRIMA-1.
Experimental Workflow
Caption: A generalized workflow for assessing the efficacy of p53-reactivating compounds.
Concluding Remarks
STIMA-1 and PRIMA-1 (and its analog APR-246) represent important efforts in the targeted therapy of cancers harboring p53 mutations. STIMA-1 has shown promising preclinical activity with a clear mutant p53-dependent effect.[1][2] However, the extent of its development and investigation appears less comprehensive compared to PRIMA-1/APR-246.
PRIMA-1/APR-246 has a well-documented mechanism of action involving covalent modification of mutant p53 and has progressed into multiple clinical trials, demonstrating its potential as a therapeutic agent, particularly in combination with other anti-cancer drugs.[3][6][8][9] While both compounds validate the strategy of mutant p53 reactivation, APR-246 is currently the more clinically advanced agent. Further research, including potential head-to-head preclinical studies, would be beneficial for a more direct comparison of their therapeutic potential.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 5. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprea Therapeutics to Present Data from Clinical Trials Evaluating Eprenetapopt at 63rd American Society of Hematology Annual Meeting | Aprea Therapeutics [ir.aprea.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. biospace.com [biospace.com]
A Comparative Analysis of STIMA-1 and APR-246: Mechanisms and Therapeutic Potential in Mutant p53 Reactivation
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of STIMA-1 and APR-246, two small molecules designed to reactivate mutant p53 for cancer therapy. This document synthesizes experimental data on their mechanisms of action, therapeutic efficacy, and provides detailed experimental protocols for key assays.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain new oncogenic properties. The reactivation of mutant p53 has therefore emerged as a promising strategy in cancer treatment. This guide focuses on two such reactivating compounds: STIMA-1 (SH Group-Targeting Compound That Induces Massive Apoptosis) and APR-246 (also known as eprenetapopt or PRIMA-1MET).
Core Mechanisms of Action
Both STIMA-1 and APR-246 function by targeting cysteine residues within the core domain of the mutant p53 protein. This interaction helps to refold the protein into a wild-type-like conformation, thereby restoring its DNA binding and transcriptional activities. However, their specific chemical properties and additional mechanisms of action differ.
STIMA-1 is a derivative of the compound CP-31398. It directly binds to cysteine residues in the mutant p53 core domain, leading to the stabilization of the wild-type conformation.[1][2] This restoration of structure allows the reactivated p53 to bind to DNA and upregulate the expression of its target genes, such as p21, PUMA, and BAX, ultimately inducing apoptosis in cancer cells.[1][2] While effective in vitro, the clinical development of STIMA-1 has been hampered by its poor solubility.[3]
APR-246 is a prodrug that is converted in cells to its active form, methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups on cysteine residues, particularly Cys124 and Cys277, in the p53 core domain.[4][5] This covalent modification refolds the mutant p53 protein and restores its tumor-suppressive functions.[4][6] Beyond p53 reactivation, APR-246 exhibits a dual mechanism of action by also impacting the cellular redox balance. MQ can inhibit the antioxidant enzyme thioredoxin reductase (TrxR1) and deplete cellular glutathione levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can contribute to cancer cell death.[5][6] APR-246 has shown a favorable safety profile and clinical responses in both hematological malignancies and solid tumors and is currently in multiple clinical trials.[6][7][8][9][10] Interestingly, some studies have shown that APR-246 can induce cancer cell death through various programmed cell death pathways, including apoptosis, necroptosis, and ferroptosis, irrespective of the p53 mutation status.[11][12]
Signaling Pathways and Molecular Interactions
The reactivation of mutant p53 by STIMA-1 and APR-246 initiates a downstream signaling cascade that culminates in cell cycle arrest and apoptosis. The following diagram illustrates the general pathway.
Caption: Signaling pathway of STIMA-1 and APR-246 in mutant p53 reactivation.
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of STIMA-1 and APR-246 in various cancer cell lines. It is important to note that direct comparative studies are limited, and data has been compiled from different publications. Experimental conditions may vary.
| Compound | Cell Line | p53 Status | Assay | Endpoint | Result | Reference |
| STIMA-1 | H1299-His175 | Mutant (R175H) | WST-1 | IC50 | 3.4 µM | [13] |
| Saos-2-His273 | Mutant (R273H) | WST-1 | IC50 | 4.9 µM | [13] | |
| H1299 | p53-null | WST-1 | IC50 | 9.6 µM | [13] | |
| Saos-2 | p53-null | WST-1 | IC50 | 11.4 µM | [13] | |
| HCT116 | Wild-type | WST-1 | IC50 | 13.2 µM | [13] | |
| Human Diploid Fibroblasts | Wild-type | WST-1 | IC50 | 20.3 µM | [13] | |
| APR-246 | Eμ-Myc Lymphoma | Wild-type | Cell Viability | Approx. IC50 | ~10-20 µM | [12] |
| Eμ-Myc Lymphoma | Mutant | Cell Viability | Approx. IC50 | ~20-40 µM | [12] | |
| MDA-MB-231 | Mutant (R280K) | Cell Viability | Approx. IC50 | ~20-30 µM | [12] | |
| HT29 | Mutant (R273H) | Cell Viability | Approx. IC50 | ~20-30 µM | [12] | |
| A549 | Wild-type | Cell Viability | Approx. IC50 | ~20-30 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Proliferation Assay (WST-1)
This assay was used to determine the IC50 values for STIMA-1.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of STIMA-1 (or APR-246) for 96 hours.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well.
-
Incubation: Plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.
Apoptosis Analysis by FACS
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells were treated with the desired concentration of STIMA-1 or APR-246 for a specified time (e.g., 48 or 96 hours).
-
Cell Harvesting: Both adherent and floating cells were collected and washed with PBS.
-
Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Cells were incubated in the dark for 15 minutes at room temperature.
-
FACS Analysis: Stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, and Annexin V positive/PI positive cells were considered late apoptotic/necrotic.
p53 DNA Binding Assay (TransAM)
This assay measures the DNA binding activity of p53.
-
Nuclear Extract Preparation: Nuclear extracts were prepared from cells treated with STIMA-1 or APR-246 for a specified time (e.g., 6 hours).
-
Assay Plate Incubation: Nuclear extracts were added to a 96-well plate pre-coated with an oligonucleotide containing a p53 consensus binding site.
-
Primary Antibody Incubation: A primary antibody specific to an epitope on p53 accessible only when it is bound to DNA was added.
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody was added.
-
Colorimetric Detection: A developing solution was added, and the absorbance was read at 450 nm. The signal is proportional to the amount of p53 bound to the DNA.
References
- 1. Targeting Oncogenic Mutant p53 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Oncogenic Mutant p53 for Cancer Therapy [frontiersin.org]
- 3. Drugging p53 in cancer: one protein, many targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 6. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STIMA-1 and CP-31398: Two Small Molecules Targeting Mutant p53
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cell growth and division. In over half of all human cancers, the gene encoding p53 is mutated, leading to a non-functional or even oncogenic protein. The restoration of wild-type p53 function in cancer cells is a promising therapeutic strategy. This guide provides a detailed, head-to-head comparison of two small molecules, STIMA-1 and CP-31398, that have been investigated for their ability to reactivate mutant p53.
At a Glance: Key Differences
| Feature | STIMA-1 | CP-31398 |
| Primary Proposed Mechanism | Reactivation of mutant p53 by covalently modifying free thiol groups.[1] | Restoration of wild-type conformation to mutant p53[2]; also reported to act as a DNA intercalator.[3][4][5] |
| Target Binding | Covalently modifies thiol groups on mutant p53.[1] | Proposed to bind mutant p53[6], but direct binding has been disputed.[3][5] |
| Effect on p53 DNA Binding | Stimulates mutant p53 DNA binding.[1][7] | Reported to restore DNA-binding activity to mutant p53.[6] |
| Downstream Effects | Induces expression of p53 target genes and triggers apoptosis in a mutant p53-dependent manner.[1][7] | Induces p53 target genes (e.g., p21, Bax), cell cycle arrest, and apoptosis.[2][8][9] |
| Chemical Reactivity | High reactivity with thiol groups.[1] | Substantially lower reactivity with thiol groups compared to STIMA-1.[1] |
Quantitative Performance Data
In Vitro Growth Suppression
The following table summarizes the half-maximal inhibitory concentration (IC50) values for STIMA-1 in various cell lines. Lower IC50 values indicate greater potency.
| Cell Line | p53 Status | Compound | IC50 (µM) | Reference |
| H1299-His175 | Mutant p53 (His175) | STIMA-1 | 3.4 | [1] |
| Saos-2-His273 | Mutant p53 (His273) | STIMA-1 | 4.9 | [1] |
| H1299 | p53 Null | STIMA-1 | 9.6 | [1] |
| Saos-2 | p53 Null | STIMA-1 | 11.4 | [1] |
| Human Diploid Fibroblasts | Wild-type p53 | STIMA-1 | 20.3 | [1] |
Data for a direct IC50 comparison with CP-31398 under the same experimental conditions is not available in the reviewed literature.
Induction of Apoptosis
STIMA-1 has been shown to induce apoptosis in a mutant p53-dependent manner.
| Cell Line | Treatment | % Active Caspase-Positive Cells | Reference |
| H1299-His175 | 15 µM STIMA-1 (48h) | 63.3 ± 25.5 | [1][10] |
| H1299 (p53 null) | 15 µM STIMA-1 (48h) | 22.3 ± 11.9 | [1][10] |
| Saos-2-His273 | 25 µM STIMA-1 (48h) | 31.1 ± 8.6 | [1][10] |
| Saos-2 (p53 null) | 25 µM STIMA-1 (48h) | 13.1 ± 1.3 | [1][10] |
CP-31398 has also been demonstrated to induce apoptosis in cells with both wild-type and mutant p53.[2][8][9] In A431 cells, which have mutant p53, CP-31398 treatment led to an increase in the sub-G1 population, indicative of apoptotic cells.[8]
Mechanism of Action and Signaling Pathways
STIMA-1: Thiol Modification and Mutant p53 Reactivation
STIMA-1 is proposed to reactivate mutant p53 by acting as a Michael acceptor, covalently modifying free thiol groups on the p53 protein.[1] This modification is thought to restore a more wild-type-like conformation, enabling the protein to bind to DNA and activate downstream target genes involved in apoptosis.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of STIMA-1 for Mutant p53: A Comparative Guide
For researchers and drug development professionals focused on oncology, the reactivation of mutant p53 represents a promising therapeutic strategy. STIMA-1 (SH group Targeting and Induction of Massive Apoptosis) has emerged as a small molecule with the potential to restore tumor-suppressing functions to mutant p53. This guide provides an objective comparison of STIMA-1's performance against other alternatives, supported by experimental data, to aid in the assessment of its specificity.
Introduction to STIMA-1
STIMA-1 is a low molecular weight compound that has demonstrated the ability to reactivate mutant p53, leading to the induction of apoptosis in cancer cells.[1][2][3] It shares structural similarities with the previously identified molecule CP-31398 but exhibits greater potency in suppressing the growth of tumor cells expressing mutant p53.[1] The mechanism of action of STIMA-1 involves the targeting of thiol groups within the mutant p53 protein, a characteristic shared with other reactivating compounds like MIRA-1 and PRIMA-1.[1][4] Experimental evidence indicates that STIMA-1 is effective against both major classes of p53 mutations: conformational mutants (e.g., R175H) and DNA contact mutants (e.g., R273H).[4][5]
Comparative Analysis of STIMA-1 Specificity
The specificity of STIMA-1 for mutant p53-expressing cells has been evaluated against cell lines with wild-type p53, p53-null cell lines, and normal human diploid fibroblasts. The following tables summarize the quantitative data from these studies.
Table 1: Comparative Growth Suppression (IC50) of STIMA-1 in Human Cell Lines
| Cell Line | p53 Status | IC50 (µM) of STIMA-1 | Reference |
| H1299-His175 | Mutant p53 (R175H) | 3.4 | [1] |
| Saos-2-His273 | Mutant p53 (R273H) | 4.9 | [1] |
| H1299 | p53 Null | 9.6 | [1] |
| Saos-2 | p53 Null | 11.4 | [1] |
| HCT116 p53+/+ | Wild-type p53 | 13.2 | [1] |
| HCT116 p53-/- | p53 Null | 14.7 | [1] |
| Human Diploid Fibroblasts | Wild-type p53 | Significantly more resistant | [1][2] |
Table 2: Mutant p53-Dependent Apoptosis Induction by STIMA-1
| Cell Line Pair | Treatment | % Active Caspase-Positive Cells | Reference |
| H1299-His175 vs. H1299 | 15µM STIMA-1 (48h) | 63.3 ± 25.5% vs. 22.3 ± 11.9% | [1] |
| Saos-2-His273 vs. Saos-2 | 25µM STIMA-1 (48h) | 31.1 ± 8.6% vs. 13.1 ± 1.3% | [1] |
Alternative Compounds for Mutant p53 Reactivation
Several other small molecules have been identified that can reactivate mutant p53. A comparison with STIMA-1 is essential for a comprehensive assessment.
Table 3: Comparison of STIMA-1 with Other Mutant p53 Reactivating Compounds
| Compound | Mechanism of Action | Target Mutant p53 Types | Reference |
| STIMA-1 | Thiol group modification | Conformational (R175H) & DNA Contact (R273H) | [1][4][5] |
| PRIMA-1 / APR-246 | Covalent modification of thiols in the p53 core domain | Broad range of mutants | [3][6] |
| MIRA-1 | Thiol group modification | R175H and R273H | [1][4] |
| CP-31398 | Stabilizes p53 conformation, some p53-independent effects | Not specified, some p53-independent effects | [1][3] |
| NSC319726 | Allele-specific reactivation | p53-R175H | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the cited experimental data.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Add STIMA-1 or other compounds at various concentrations to the wells.
-
Incubation: Incubate the plates for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Caspase Activation Assay (FACS)
-
Cell Treatment: Treat cells with the desired concentration of STIMA-1 for the specified duration (e.g., 48 hours).
-
Caspase Staining: Use a fluorescently labeled pan-caspase inhibitor (e.g., CaspaTag) to stain for active caspases according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Quantification: Quantify the percentage of cells positive for active caspases in the treated versus untreated or control cell populations.[1][8]
p53 DNA Binding Assay (TransAM)
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with STIMA-1.
-
Assay Procedure: Perform the TransAM p53 assay according to the manufacturer's instructions. This ELISA-based assay measures the binding of active p53 from the nuclear extracts to a consensus p53 DNA binding site on a 96-well plate.
-
Detection: Use a p53-specific antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate to detect the bound p53.
-
Measurement: Measure the absorbance at 450 nm. A higher absorbance indicates greater p53 DNA binding activity.[1]
Immunofluorescence for p53 Target Gene Expression
-
Cell Culture and Treatment: Seed cells on glass slides and treat with STIMA-1 (e.g., 2 µM for 24 hours).[9][10]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.[9][10]
-
Immunostaining: Incubate the cells with a primary antibody against a p53 target protein (e.g., Bax).[9][10]
-
Secondary Antibody: Add a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594).[9][10]
-
Mounting and Visualization: Mount the slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.[9][10]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of STIMA-1 in reactivating mutant p53.
Caption: Workflow for assessing STIMA-1 specificity.
Caption: Simplified wild-type p53 signaling pathway.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Function of the Mutant p53-R175H in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
A Comparative Analysis of STIMA-1 and MIRA-1 in the Reactivation of Mutant p53
A head-to-head examination of two small molecules designed to restore the tumor-suppressing function of mutated p53, offering insights for researchers in oncology and drug development.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are among the most common genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein that not only loses its tumor-suppressive activities but can also gain new oncogenic functions. The reactivation of mutant p53 (mutp53) has therefore emerged as a promising therapeutic strategy. Among the small molecules identified for this purpose, STIMA-1 and MIRA-1 have shown potential in preclinical studies. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in their evaluation.
Mechanism of Action: A Shared Path to p53 Reactivation
Both STIMA-1 and MIRA-1 are low molecular weight compounds that function by restoring the wild-type conformation and DNA-binding ability of mutant p53.[1][2][3] Their primary mechanism involves the alkylation of thiol groups within the p53 protein.[1] This covalent modification is believed to stabilize the protein's structure, allowing it to properly fold and execute its function as a transcription factor. Consequently, reactivated p53 can induce the expression of its target genes, such as p21, Bax, and PUMA, leading to cell cycle arrest and apoptosis in cancer cells.[1]
While sharing a common mechanism, the efficiency of thiol alkylation differs between the two compounds. Studies have shown that both STIMA-1 and MIRA-1 are more efficient at blocking free thiol groups in recombinant mutant p53 than the earlier identified compound, CP-31398.[1] Specifically, treatment with STIMA-1 and MIRA-1 resulted in only 2±0.6% and 4.3±0.2% of free thiols remaining, respectively, indicating a high degree of reactivity.[1]
Performance Data: A Quantitative Comparison
The efficacy of STIMA-1 and MIRA-1 has been evaluated in various cancer cell lines expressing mutant p53. The following tables summarize key quantitative data from published studies.
| Parameter | STIMA-1 | MIRA-1 | Reference |
| Thiol Alkylation Efficiency | |||
| % Free Thiols Remaining (GST-His175 mutant p53) | 2 ± 0.6% | 4.3 ± 0.2% | [1] |
| Induction of Apoptosis | |||
| % Active Caspase-Positive Cells (H1299-His175, 48h) | 63.3 ± 25.5% (at 15 µM) | Data not directly comparable | [4] |
| % Active Caspase-Positive Cells (Saos-2-His273, 48h) | 31.1 ± 8.6% (at 25 µM) | Data not directly comparable | [4] |
| p53 DNA Binding | |||
| Fold Increase in DNA Binding (H1299-His175) | 3-fold (at 8µM for 6h) | Data not directly comparable | [1] |
| Cell Line | Mutant p53 Status | STIMA-1 IC50 (µM) | MIRA-1 IC50 (µM) | Reference |
| H1299-His175 | His175 | ~15 | Not specified | [1] |
| Saos-2-His273 | His273 | ~25 | Not specified | [1] |
| U251 | p53mut | Not specified | Dose-dependent decrease in cell number | [5] |
Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided data is for illustrative purposes.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of STIMA-1 and MIRA-1, the following diagrams illustrate the p53 reactivation pathway and a typical experimental workflow.
Caption: p53 Reactivation Pathway by STIMA-1 and MIRA-1.
Caption: General Experimental Workflow for Evaluating p53 Reactivating Compounds.
Key Experimental Protocols
For researchers looking to replicate or build upon existing studies, the following are detailed methodologies for key experiments.
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Plate cancer cells expressing mutant p53 in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of STIMA-1 or MIRA-1. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (FACS Analysis of Caspase Activation)
-
Cell Treatment: Treat cells with the desired concentrations of STIMA-1 or MIRA-1 for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in a buffer containing a fluorescently labeled caspase inhibitor (e.g., a FITC-VAD-FMK) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.
-
FACS Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity will indicate the level of active caspases, a hallmark of apoptosis.
-
Data Quantification: Quantify the percentage of cells positive for active caspases.
Western Blot Analysis for p53 Target Gene Expression
-
Cell Lysis: After treatment with STIMA-1 or MIRA-1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, Bax, PUMA, or p53 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Both STIMA-1 and MIRA-1 represent promising scaffolds for the development of anticancer drugs that target mutant p53.[1][2][3] They effectively reactivate mutant p53's transcriptional functions, leading to apoptosis in cancer cells. While STIMA-1 has shown slightly higher efficiency in thiol alkylation in a specific in vitro assay, a comprehensive head-to-head comparison of their biological activities across a wider range of cancer models is still needed to definitively determine their relative therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate these and other p53-reactivating compounds. Some studies suggest that MIRA-1 may have p53-independent cytotoxic effects, which warrants further investigation into its specificity.[6] Ultimately, continued research is crucial to translate the promise of mutant p53 reactivation into effective clinical therapies.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIRA-1, a p53mut reactivator, is active on Temozolomide-resistant glioblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute cytotoxicity of MIRA-1/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Mutant p53 Reactivation: A Comparative Guide to STIMA-1 and its Alternatives
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with minimal off-target effects is paramount. This guide provides a comprehensive evaluation of STIMA-1, a small molecule designed to reactivate the tumor suppressor protein p53 in cancer cells harboring TP53 mutations. An objective comparison with alternative p53-reactivating compounds is presented, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
A crucial point of clarification is the target of STIMA-1. While its name might suggest a connection to STIM1 (Stromal Interaction Molecule 1), a key player in calcium signaling, STIMA-1 is, in fact, an acronym for S H group T argeting and I nduction of M assive A poptosis. Its primary molecular target is the mutated p53 protein, a central figure in cancer biology.
The On-Target Mission: Restoring p53 Function
The tumor suppressor p53 is frequently mutated in human cancers, leading to the loss of its ability to regulate cell growth and induce apoptosis. STIMA-1 is a low molecular weight compound that aims to restore the tumor-suppressing functions of mutant p53.[1][2][3] Its proposed on-target mechanism involves:
-
Restoring DNA Binding: STIMA-1 has been shown to stimulate the DNA binding of mutant p53 in vitro.[1][2] However, studies indicate that this restored binding may be qualitatively different from that of wild-type p53.[1]
-
Inducing Apoptosis: By reactivating mutant p53, STIMA-1 triggers the expression of p53 target genes involved in apoptosis, such as Bax and PUMA, leading to programmed cell death in cancer cells.[1][4]
-
Selective Growth Suppression: Experimental data indicates that STIMA-1 preferentially suppresses the growth of cancer cells expressing mutant p53 compared to cells with wild-type p53 or p53-null cells.[1] Normal human diploid fibroblasts have also been shown to be significantly more resistant to STIMA-1.[1][2][3]
The Off-Target Reality: A Double-Edged Sword
The chemical reactivity of STIMA-1 as a Michael acceptor, targeting thiol groups on proteins, is integral to its proposed mechanism of action on mutant p53.[1] However, this reactivity also presents a significant potential for off-target effects, as it can interact with other cellular proteins containing reactive cysteine residues. While specific, comprehensive off-target profiling of STIMA-1 is not extensively detailed in the available literature, the potential for such interactions is a critical consideration in its therapeutic development.
A Comparative Analysis: STIMA-1 vs. The Alternatives
STIMA-1 is one of several small molecules developed to reactivate mutant p53. Here, we compare it with other notable compounds in this class: CP-31398, PRIMA-1 (and its clinical-stage analog APR-246), and MIRA-1.
| Feature | STIMA-1 | CP-31398 | PRIMA-1 / APR-246 | MIRA-1 |
| Primary Target | Mutant p53 | Mutant and Wild-Type p53 | Mutant p53 | Mutant p53 |
| Proposed On-Target Mechanism | Reactivates mutant p53 DNA binding, induces apoptosis.[1][2] | Stabilizes p53 conformation, restores DNA binding.[5][6] | Covalently modifies cysteine residues in mutant p53, restoring its wild-type conformation and function.[7] | Induces apoptosis in a mutant p53-dependent manner.[8] |
| Reported On-Target Efficacy | More potent than CP-31398 in suppressing the growth of mutant p53-expressing cells.[1] | Shown to be effective in vivo, but questions remain about its direct effect on p53.[5] | APR-246 has shown promising results in clinical trials.[9] | More potent than PRIMA-1 in inducing cell death.[8] |
| Known/Potential Off-Target Effects | As a Michael acceptor, has the potential to react with numerous cellular proteins containing thiol groups.[1] | Suggested to have p53-independent effects, including potential DNA damage.[1] Can induce apoptosis in a ROS-dependent manner, affecting both wild-type and mutant p53 cells.[6] | APR-246 can induce apoptosis in a p53-independent manner by inducing reactive oxygen species (ROS), ER stress, and inhibiting thioredoxin reductase 1 (TrxR1).[7][10] | Exhibits acute cytotoxicity in a p53-independent manner in normally proliferating human cells through caspase-9-dependent apoptosis.[11] |
| Chemical Nature | 2-styrylquinazolin-4(3H)-one derivative, Michael acceptor.[1] | Styrylquinazoline. | Prodrug (APR-246) converted to the active Michael acceptor, methylene quinuclidinone (MQ).[7] | Maleimide derivative.[8] |
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Mutant p53 targeting by the low molecular weight compound STIMA‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant p53 targeting by the low molecular weight compound STIMA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Effects of PRIMA-1 and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute cytotoxicity of MIRA-1/NSC19630, a mutant p53-reactivating small molecule, against human normal and cancer cells via a caspase-9-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Validating STIM1 Function: A Novel Approach Using Doxycycline-Inducible Mutant p53
This guide provides a comparative analysis of methodologies for validating the function of Stromal Interaction Molecule 1 (STIM1), a critical mediator of store-operated calcium entry (SOCE). We compare established techniques, such as siRNA-mediated knockdown and pharmacological inhibition, with a novel, targeted approach utilizing a doxycycline-inducible mutant p53 system. This guide is intended for researchers and scientists in cell biology and drug development seeking to understand and manipulate STIM1-mediated signaling pathways.
Introduction to STIM1 and its Functional Validation
STIM1 is an endoplasmic reticulum (ER) calcium sensor that, upon depletion of ER calcium stores, translocates to ER-plasma membrane junctions. There, it activates ORAI1 channels, leading to a sustained influx of extracellular calcium—a process known as store-operated calcium entry (SOCE). SOCE is crucial for a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis. Dysregulation of STIM1-mediated SOCE has been implicated in various pathologies, including cancer and immunodeficiency.
Validating the function of STIM1 typically involves demonstrating that a specific cellular phenotype is dependent on its expression and activity. This is often achieved by loss-of-function or gain-of-function experiments.
Mutant forms of the tumor suppressor protein p53 can acquire gain-of-function properties that promote cancer progression. Emerging evidence suggests a link between mutant p53 and the modulation of calcium signaling pathways. Therefore, a doxycycline-inducible system for expressing mutant p53 offers a sophisticated tool to investigate the temporal and functional relationship between a specific oncogenic mutation and STIM1 activity.
Established Methodologies for STIM1 Validation
Established methods for validating STIM1 function primarily involve either reducing its expression or inhibiting its activity.
siRNA-Mediated Knockdown of STIM1
This common loss-of-function approach uses small interfering RNAs (siRNAs) to target STIM1 mRNA for degradation, leading to a transient reduction in STIM1 protein levels.
Experimental Protocol: siRNA Transfection and SOCE Measurement
-
Cell Culture: Plate human breast cancer cells (MCF-7) in a 6-well plate at a density of 2 x 10^5 cells per well and grow for 24 hours.
-
Transfection: Transfect cells with either a non-targeting control siRNA or a STIM1-specific siRNA (e.g., 20 pmol) using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for STIM1 protein knockdown.
-
Calcium Imaging:
-
Load cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 30 minutes at 37°C.
-
Wash the cells and place them in a calcium-free buffer.
-
Deplete ER calcium stores using a SERCA inhibitor like thapsigargin (1 µM).
-
Reintroduce a calcium-containing buffer (2 mM CaCl2) to induce SOCE.
-
Measure the change in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
Quantitative Data Summary
| Experimental Group | Peak Calcium Influx (ΔF/F0) | STIM1 mRNA Expression (Relative to Control) | Reference |
| Control siRNA | 1.85 ± 0.12 | 1.00 | |
| STIM1 siRNA | 0.42 ± 0.05 | 0.21 ± 0.03 |
Pharmacological Inhibition of STIM1
This method utilizes small molecules that inhibit the function of STIM1 or the downstream ORAI1 channel.
Experimental Protocol: Pharmacological Inhibition and Cell Migration Assay
-
Cell Culture: Seed human glioblastoma cells (U87) in a 24-well plate with a cell culture insert (e.g., Boyden chamber) for migration assays.
-
Inhibition: Pre-treat cells with a STIM1 inhibitor (e.g., 10 µM SKF-96365) or a vehicle control (DMSO) for 1 hour.
-
Migration Assay:
-
Create a chemoattractant gradient using fetal bovine serum in the lower chamber.
-
Allow cells to migrate through the porous membrane of the insert for 24 hours.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Quantitative Data Summary
| Treatment Group | Migrated Cells per Field | Reference |
| Vehicle Control (DMSO) | 210 ± 15 | |
| SKF-96365 (10 µM) | 65 ± 8 |
A Novel Approach: Doxycycline-Inducible Mutant p53
This approach allows for the temporally controlled expression of a specific mutant p53 protein (e.g., p53-R175H) to investigate its effect on STIM1 function. This is particularly useful for studying gain-of-function mutations that may enhance or alter STIM1-mediated signaling.
Experimental Protocol: Validation of STIM1 Function via Inducible Mutant p53
-
Stable Cell Line Generation: Establish a stable cell line (e.g., in a p53-null background like H1299 non-small cell lung cancer cells) containing a doxycycline-inducible expression vector for mutant p53 (p53-R175H).
-
Induction: Treat cells with doxycycline (e.g., 1 µg/mL) for 24-48 hours to induce the expression of mutant p53. A control group remains untreated.
-
Western Blot Analysis: Confirm the expression of mutant p53 and assess STIM1 protein levels in both induced and uninduced cells.
-
Functional Assays: Perform functional assays as described above (e.g., SOCE measurement, cell migration) on both induced and uninduced cell populations to determine the impact of mutant p53 expression on STIM1-dependent processes.
Hypothetical Quantitative Data Summary
| Experimental Condition | Mutant p53 Expression | Peak Calcium Influx (ΔF/F0) | Migrated Cells per Field |
| No Doxycycline (-Dox) | Absent | 1.50 ± 0.10 | 120 ± 12 |
| Doxycycline (+Dox) | Present | 2.75 ± 0.21 | 280 ± 20 |
Visualizations
Caption: Workflow for validating STIM1 function using a doxycycline-inducible mutant p53 system.
Caption: Proposed pathway of mutant p53 potentiating STIM1-mediated SOCE and downstream cellular effects.
Comparative Analysis
| Feature | siRNA-Mediated Knockdown | Pharmacological Inhibition | Doxycycline-Inducible Mutant p53 |
| Principle | Loss-of-function | Inhibition of activity | Gain-of-function (or altered function) |
| Specificity | High, if siRNA is well-designed | Can have off-target effects | High for the induced protein |
| Temporal Control | Poor; transient effect | Good; rapid and reversible | Excellent; inducible and reversible |
| Use Case | Demonstrating necessity of STIM1 | Rapid screening, therapeutic potential | Investigating regulation by specific proteins |
| Pros | Straightforward, widely used | Easy to apply, dose-dependent | Precise temporal control, studies gain-of-function |
| Cons | Incomplete knockdown, off-target effects | Off-target effects, cell toxicity | Requires stable cell line generation |
Conclusion
While established methods like siRNA knockdown and pharmacological inhibition are effective for demonstrating the necessity of STIM1 in a given cellular process, they offer limited insight into the complex regulatory mechanisms governing its function. The use of a doxycycline-inducible mutant p53 system represents a sophisticated, hypothesis-driven approach. It provides unparalleled temporal control to dissect the specific impact of an oncogenic protein on STIM1-mediated calcium signaling. This method is particularly powerful for elucidating gain-of-function roles of mutant proteins in a time-resolved manner, thereby offering a deeper understanding of pathological signaling networks. The choice of method should be guided by the specific research question, with the inducible system being superior for investigating dynamic regulatory interactions.
Safety Operating Guide
Essential Guide to the Proper Disposal of STIMA-1
For researchers and scientists engaged in the dynamic field of drug development, the safe handling and disposal of investigational compounds like STIMA-1 is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. STIMA-1, identified as 2-vinylquinazolin-4-(3H)-one, is a small molecule compound investigated for its potential to reactivate mutant p53 in cancer cells, highlighting its biological activity and the need for careful management of its waste.[1][2] This document provides a comprehensive, step-by-step protocol for the proper disposal of STIMA-1, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
General Handling:
-
Always handle STIMA-1 in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling STIMA-1 and its waste products.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat. For larger quantities, a chemical-resistant apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if there is a risk of inhalation. | To prevent respiratory tract irritation or other potential health effects. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of all forms of STIMA-1 waste, including the pure compound, solutions, and contaminated labware.
Experimental Protocol: Waste Management
-
Waste Identification and Segregation:
-
Identify all waste streams containing STIMA-1. This includes unused or expired pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing boats, and empty containers).
-
Crucially, do not mix STIMA-1 waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible chemicals can lead to dangerous reactions.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect all solid waste contaminated with STIMA-1 in a designated, robust, and sealable hazardous waste container. This includes items like gloves, weighing paper, and contaminated bench protectors.
-
Liquid Waste: Collect all solutions containing STIMA-1 in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container is generally suitable.[3]
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with STIMA-1 must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Empty Containers: To be considered "empty," a container that held STIMA-1 must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from all rinses must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface or remove all chemical labels from the container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Labeling and Storage:
-
Clearly and securely label all hazardous waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "STIMA-1 (2-vinylquinazolin-4-(3H)-one)."
-
The primary hazards (e.g., "Toxic," "Caution: Research Chemical - Handle with Care").
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory contact information.
-
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general lab traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Final Disposal:
-
Once a hazardous waste container is full or has reached the accumulation time limit set by your institution, arrange for its pickup and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide accurate and complete information about the waste on the pickup request form.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and your institution's emergency response team or EHS department.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of STIMA-1.
Caption: Workflow for the safe disposal of STIMA-1 waste.
References
Personal protective equipment for handling STIMA-1
Essential Safety and Handling Guide for STIMA-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of STIMA-1, a low molecular weight compound investigated for its potential to reactivate mutant p53 in cancer cells. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that STIMA-1 is a bioactive small molecule, appropriate personal protective equipment must be worn at all times during handling. The following table summarizes the required PPE for various laboratory procedures involving STIMA-1.
| Procedure | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Laboratory coat- N95 respirator (if not handled in a fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Face shield (if splash hazard exists)- Work within a certified chemical fume hood is strongly recommended. |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Safety glasses- Laboratory coat |
Operational Plan: Safe Handling and Storage
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.
Storage: Store STIMA-1 in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C or -80°C.
Preparation of Stock Solutions: All manipulations involving solid STIMA-1 should be conducted in a chemical fume hood to minimize inhalation exposure. When preparing stock solutions, use an appropriate solvent (e.g., DMSO) and ensure the container is tightly sealed after use.
Disposal Plan
All waste materials contaminated with STIMA-1 must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing STIMA-1 in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.
-
Sharps: Any sharps contaminated with STIMA-1 must be disposed of in a designated sharps container for hazardous waste.
Labeling and Storage of Waste: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "STIMA-1," and the primary hazard (e.g., "Toxic"). Store waste containers in a designated and secure area until they are collected for disposal.
Experimental Protocols
Assessment of STIMA-1-Induced Cell Viability (WST-1 Assay)
This protocol outlines a method to determine the effect of STIMA-1 on the viability of cancer cells expressing mutant p53.
Materials:
-
Cancer cell line expressing mutant p53 (e.g., H1299-His175)
-
Complete cell culture medium
-
STIMA-1
-
DMSO (for stock solution)
-
96-well cell culture plates
-
WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of STIMA-1 in DMSO. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of STIMA-1 to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
STIMA-1 Mechanism of Action
The following diagram illustrates the proposed signaling pathway for STIMA-1 in reactivating mutant p53.
Caption: Proposed mechanism of STIMA-1 action on mutant p53.
Safe Handling and Disposal Workflow
This diagram outlines the logical workflow for the safe handling and disposal of STIMA-1.
Caption: Workflow for handling and disposal of STIMA-1.
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
